NVP-BSK805 dihydrochloride
Description
Propriétés
IUPAC Name |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCAPALWRHKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720930 | |
| Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092499-93-8 | |
| Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NVP-BSK805 Dihydrochloride: A Technical Guide to its JAK2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] The discovery of the activating JAK2 V617F mutation in the majority of patients with polycythemia vera and a significant portion of those with essential thrombocythemia and primary myelofibrosis has positioned JAK2 as a key therapeutic target for myeloproliferative neoplasms.[4] NVP-BSK805 has demonstrated significant efficacy in preclinical models by inhibiting JAK2-mediated signaling, leading to the suppression of cell proliferation and induction of apoptosis in cells bearing the JAK2 V617F mutation.[4] This technical guide provides an in-depth overview of the JAK2 selectivity profile of NVP-BSK805, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Kinase Inhibition Profile
The selectivity of NVP-BSK805 has been characterized against various kinases, with a primary focus on the JAK family. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| JAK2 (JH1 domain) | 0.48 | Radiometric Filter Binding | ATP-competitive inhibition.[1][2][3] |
| JAK2 (Full-Length, Wild-Type) | 0.58 ± 0.03 | Radiometric Filter Binding | [1][3] |
| JAK2 (Full-Length, V617F mutant) | 0.56 ± 0.04 | Radiometric Filter Binding | [1][3] |
| JAK1 (JH1 domain) | 31.63 | Radiometric Filter Binding | Over 65-fold selectivity for JAK2.[1][2][3] |
| JAK3 (JH1 domain) | 18.68 | Radiometric Filter Binding | Over 38-fold selectivity for JAK2.[1][2][3] |
| TYK2 (JH1 domain) | 10.76 | Radiometric Filter Binding | Over 22-fold selectivity for JAK2.[1][2][3] |
Note: JH1 refers to the Janus Homology 1, or the kinase domain.
Table 2: Cellular Activity
| Cell Line | Genotype | GI50 (nM) | Assay Type | Effect |
| JAK2 V617F-bearing AML cell lines | JAK2 V617F | < 100 | WST-1 Proliferation Assay | Suppression of cell growth.[1][3] |
| SET-2 | JAK2 V617F | Not specified | Western Blot | Inhibition of constitutive STAT5 phosphorylation at ≥100 nM.[1] |
| MB-02 | JAK2 V617F | Not specified | Western Blot | Inhibition of constitutive STAT5 phosphorylation.[5] |
| CMK | JAK3 A572V | ~2000 | WST-1 Proliferation Assay | Demonstrates selectivity against JAK3-mutant cells.[6] |
| K-562 | BCR-ABL | > 1000 | Not specified | Demonstrates selectivity against BCR-ABL driven cells.[6] |
| INA-6 (Multiple Myeloma) | IL-6 dependent | 2600 - 6800 | Not specified | Dose-dependent growth inhibition.[7] |
| Primary Extramedullary Plasma Cells | IL-6 responsive | 500 - 600 | Not specified | Potent cytotoxic activity.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the selectivity profile of NVP-BSK805.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay directly measures the phosphorylation of a substrate by a kinase, providing a quantitative measure of enzyme activity and inhibition.
-
Reagents:
-
Recombinant human JAK family kinases (JAK1, JAK2, JAK3, TYK2).
-
Peptide substrate.
-
[γ-³³P]ATP.
-
NVP-BSK805 dihydrochloride (serial dilutions).
-
Kinase reaction buffer.
-
Filter plates (e.g., glass fiber).
-
Scintillation fluid.
-
-
Procedure:
-
Kinase reactions are initiated by combining the kinase, peptide substrate, and varying concentrations of NVP-BSK805 in the kinase reaction buffer.
-
The reaction is started by the addition of [γ-³³P]ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is terminated by spotting the mixture onto filter plates.
-
The filter plates are washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate, which is captured on the filter, is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells in the culture.
-
Reagents:
-
Cell lines of interest (e.g., JAK2 V617F-bearing cells).
-
Complete cell culture medium.
-
This compound (serial dilutions).
-
WST-1 reagent.
-
96-well microplates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of NVP-BSK805 or a vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).[4]
-
Following the incubation period, WST-1 reagent is added to each well.
-
The plates are incubated for an additional period (e.g., 2-4 hours) to allow for the conversion of WST-1 to formazan (B1609692) by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.
-
GI50 values are determined by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
-
Western Blot for STAT5 Phosphorylation
This technique is used to detect the phosphorylation status of STAT5, a key downstream target of JAK2, to assess the inhibitor's effect on the signaling pathway within a cellular context.
-
Reagents:
-
Cell lines (e.g., SET-2, MB-02).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are treated with various concentrations of NVP-BSK805 for a defined time (e.g., 30 minutes to 1 hour).[5][7]
-
Cells are harvested and lysed on ice.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against phospho-STAT5 overnight at 4°C.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed for total STAT5 and the loading control to ensure equal protein loading.
-
Visualizations
JAK-STAT Signaling Pathway and Inhibition by NVP-BSK805
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by NVP-BSK805.
Caption: JAK-STAT pathway and NVP-BSK805 inhibition.
Experimental Workflow for Determining Cellular GI50
This diagram outlines the key steps in a typical cell-based assay to determine the half-maximal growth inhibitory concentration (GI50) of NVP-BSK805.
Caption: Workflow for GI50 determination.
Logical Relationship of NVP-BSK805's Selectivity
The following diagram illustrates the selectivity hierarchy of NVP-BSK805 among the JAK family kinases based on the provided IC50 data.
Caption: NVP-BSK805 JAK kinase selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 4. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
NVP-BSK805 Dihydrochloride: A Technical Guide to its ATP-Competitive Inhibition of JAK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NVP-BSK805 dihydrochloride (B599025), a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). This document details its mechanism of action, inhibitory activity, and effects on downstream signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the context of myeloproliferative neoplasms (MPNs) and other JAK2-driven diseases.
Core Mechanism of Action: ATP-Competitive Inhibition
NVP-BSK805 is a substituted quinoxaline (B1680401) that potently inhibits the kinase activity of JAK2 by competing with ATP for its binding site on the enzyme.[1][2] This mode of action has been confirmed through X-ray crystallographic studies of NVP-BSK805 in complex with the JAK2 kinase domain, which show the inhibitor binding to the ATP-binding site.[3] By occupying this site, NVP-BSK805 prevents the phosphorylation of JAK2 itself and its downstream substrates, thereby blocking the signaling cascade. The calculated Ki value for NVP-BSK805 against JAK2 is 0.43 ± 0.02 nM, indicating a high binding affinity.[4][5]
Quantitative Analysis of Inhibitory Activity
NVP-BSK805 demonstrates high potency and selectivity for JAK2 over other members of the JAK family and a broader panel of kinases.[1][6] The inhibitory activity of NVP-BSK805 has been quantified through various in vitro and cellular assays, with the key data summarized in the tables below.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) values of NVP-BSK805 were determined against the kinase domains (JH1) of JAK family members, as well as full-length wild-type and a common mutant form of JAK2.
| Target Kinase | IC50 (nM) | Reference |
| JAK2 JH1 | 0.48 | [4][7][8] |
| Full-Length JAK2 (wild-type) | 0.58 ± 0.03 | [4][5] |
| Full-Length JAK2 V617F | 0.56 ± 0.04 | [4][5] |
| JAK1 JH1 | 31.63 | [4][7][8] |
| JAK3 JH1 | 18.68 | [4][7][8] |
| TYK2 JH1 | 10.76 | [4][7][8] |
Table 1: In vitro inhibitory activity of NVP-BSK805 against JAK family kinases.
Cellular Activity
The growth inhibition (GI50) of NVP-BSK805 has been evaluated in various cell lines, including those harboring the activating JAK2 V617F mutation, which is prevalent in myeloproliferative neoplasms.
| Cell Line | Genotype | GI50 (nM) | Reference |
| SET-2 | JAK2 V617F | 88 | [4] |
| Acute Myeloid Leukemia cell lines | JAK2 V617F | <100 | [4][5] |
| K-562 | BCR-ABL | 1500 | [9] |
| CMK | JAK3 A572V | ~2000 | [9] |
Table 2: Cellular antiproliferative activity of NVP-BSK805.
Impact on Downstream Signaling: Inhibition of STAT5 Phosphorylation
A critical downstream effector of the JAK2 signaling pathway is the Signal Transducer and Activator of Transcription 5 (STAT5). Constitutive activation of JAK2 leads to the persistent phosphorylation of STAT5, which then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival.[10] NVP-BSK805 effectively blocks the phosphorylation of STAT5 in a dose-dependent manner in cells bearing the JAK2 V617F mutation.[1][2][11] Significant inhibition of STAT5 phosphorylation is observed at NVP-BSK805 concentrations of 100 nM and higher.[4][5] This disruption of the JAK2-STAT5 signaling axis is a key mechanism through which NVP-BSK805 exerts its antiproliferative and pro-apoptotic effects.[1][2]
JAK2-STAT5 Signaling and NVP-BSK805 Inhibition
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of NVP-BSK805.
In Vitro JAK2 Kinase Assay (Representative Protocol)
This protocol describes a representative method for determining the in vitro inhibitory activity of NVP-BSK805 against JAK2 kinase.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
ATP
-
NVP-BSK805 dihydrochloride
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody for time-resolved fluorescence resonance energy transfer - TR-FRET)
-
384-well assay plates
-
-
Procedure: a. Prepare a serial dilution of NVP-BSK805 in kinase assay buffer. b. In a 384-well plate, add the JAK2 enzyme, peptide substrate, and varying concentrations of NVP-BSK805. c. Initiate the kinase reaction by adding a solution of ATP to a final concentration approximating the Km for JAK2. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Add the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin). g. Incubate for 60 minutes at room temperature to allow for binding. h. Read the plate on a suitable plate reader (e.g., a TR-FRET compatible reader). i. Calculate the percent inhibition for each NVP-BSK805 concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Kinase Assay Workflow
Cell Proliferation Assay (WST-1)
This protocol outlines the use of the WST-1 assay to measure the antiproliferative effects of NVP-BSK805 on a JAK2 V617F-positive cell line (e.g., SET-2).
-
Reagents and Materials:
-
SET-2 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure: a. Seed SET-2 cells into a 96-well plate at a density of approximately 5 x 10^3 cells per well in 100 µL of culture medium. b. Prepare a serial dilution of NVP-BSK805 in culture medium. c. Add 100 µL of the NVP-BSK805 dilutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include vehicle control wells (e.g., DMSO). d. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. e. Add 10 µL of WST-1 reagent to each well. f. Incubate the plate for an additional 2-4 hours at 37°C. g. Shake the plate for 1 minute on a shaker. h. Measure the absorbance at 450 nm using a microplate reader. i. Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 value.[12]
Western Blotting for Phospho-STAT5
This protocol details the detection of phosphorylated STAT5 in a JAK2 V617F-positive cell line following treatment with NVP-BSK805.
-
Reagents and Materials:
-
SET-2 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure: a. Seed SET-2 cells and grow to approximately 80% confluency. b. Treat the cells with varying concentrations of NVP-BSK805 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. c. Harvest and lyse the cells in ice-cold lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Visualize the protein bands using an ECL substrate and an imaging system. k. Strip the membrane and re-probe with antibodies for total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.
Western Blotting Workflow
Conclusion
This compound is a highly potent and selective ATP-competitive inhibitor of JAK2. Its ability to effectively block the JAK2-STAT5 signaling pathway translates to significant antiproliferative and pro-apoptotic activity in cellular models driven by JAK2 mutations. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working with NVP-BSK805 and for those in the broader field of JAK inhibitor drug discovery. The detailed methodologies offer a foundation for the consistent and reproducible evaluation of NVP-BSK805 and other similar compounds in preclinical research.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. frontiersin.org [frontiersin.org]
- 4. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]
- 7. cellbiologics.com [cellbiologics.com]
- 8. materialneutral.info [materialneutral.info]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. medchemexpress.com [medchemexpress.com]
NVP-BSK805 Dihydrochloride: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] The discovery of activating mutations in JAK2, particularly the V617F mutation, has identified it as a critical therapeutic target in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1] NVP-BSK805 has demonstrated significant efficacy in preclinical models by targeting the constitutively active JAK2 kinase, thereby inhibiting downstream signaling pathways that drive the proliferation and survival of malignant cells.[1][3] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by NVP-BSK805, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action and Downstream Signaling
NVP-BSK805 exerts its effects by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of its downstream targets.[1] The primary and most well-characterized downstream signaling pathway inhibited by NVP-BSK805 is the JAK2/STAT5 pathway.
The JAK2/STAT5 Signaling Pathway
In normal cellular processes, the binding of cytokines to their receptors leads to the activation of receptor-associated JAKs. Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[4] Phosphorylated STAT5 (p-STAT5) dimerizes, translocates to the nucleus, and acts as a transcription factor, upregulating the expression of genes involved in cell proliferation, differentiation, and survival.[5] In MPNs with the JAK2 V617F mutation, this pathway is constitutively active, leading to uncontrolled cell growth.[1]
NVP-BSK805 potently inhibits the autophosphorylation of JAK2, which in turn blocks the phosphorylation of STAT5.[1][3] This disruption of the JAK2/STAT5 axis is the principal mechanism by which NVP-BSK805 induces apoptosis and suppresses the proliferation of JAK2-mutant cells.[1][3]
Quantitative Data
The inhibitory activity of NVP-BSK805 has been quantified in various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805
| Kinase Target | IC50 (nM) |
| JAK2 JH1 | 0.48 |
| Full-length JAK2 (wild-type) | 0.58 |
| Full-length JAK2 (V617F) | 0.56 |
| JAK1 JH1 | 31.63 |
| JAK3 JH1 | 18.68 |
| TYK2 JH1 | 10.76 |
Data sourced from multiple studies.[6]
Table 2: Cellular Activity of NVP-BSK805 in JAK2-Mutant Cell Lines
| Cell Line | JAK2 Mutation | Assay | Endpoint | IC50 / GI50 (nM) |
| SET-2 | V617F | Proliferation (WST-1) | Growth Inhibition | ~88 |
| HEL | V617F | Proliferation (XTT) | Growth Inhibition | >1000 |
| CHRF-288-11 | T875N | Proliferation (XTT) | Growth Inhibition | <1000 |
| MB-02 | V617F | STAT5 Phosphorylation | Inhibition | <100 |
| SET-2 | V617F | Apoptosis (Annexin V) | Induction | ~300-3000 (24h) |
Data compiled from various sources.[7][8][9][10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Western Blotting for Phospho-STAT5 (p-STAT5)
This protocol is designed to assess the inhibition of STAT5 phosphorylation in response to NVP-BSK805 treatment.
Materials:
-
Cell Lines: SET-2, HEL (or other JAK2-mutant cell lines)
-
Reagents: NVP-BSK805 dihydrochloride, DMSO (vehicle), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA Protein Assay Kit.
-
Antibodies: Primary antibodies against p-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.
-
Equipment: Cell culture incubator, centrifuges, SDS-PAGE equipment, Western blot transfer system, chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment:
-
Culture SET-2 or HEL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density to ensure they are in the exponential growth phase at the time of treatment (e.g., 0.5 - 1 x 10^6 cells/mL).
-
Treat cells with varying concentrations of NVP-BSK805 (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle for a specified duration (e.g., 1-4 hours).[3]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT5 and the loading control antibody.
-
Cell Proliferation Assay (WST-1)
This colorimetric assay measures cell viability and proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[11]
Materials:
-
Cell Lines: SET-2, HEL, or other relevant cell lines.
-
Reagents: this compound, DMSO, complete culture medium, WST-1 reagent.
-
Equipment: 96-well microplates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
-
Compound Treatment:
-
After allowing cells to adhere (if applicable) or stabilize, add serial dilutions of NVP-BSK805 or DMSO vehicle to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.[11]
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 value.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using fluorescently labeled Annexin V.[5][7]
Materials:
-
Cell Lines: As per the proliferation assay.
-
Reagents: this compound, DMSO, complete culture medium, Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Equipment: Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and treat with NVP-BSK805 or DMSO for the desired time (e.g., 24, 48 hours).[3]
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Jak2 type 1 inhibitors NVP-BSK805 and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdc-berlin.de [mdc-berlin.de]
- 11. creative-bioarray.com [creative-bioarray.com]
NVP-BSK805 Dihydrochloride: A Potent Inhibitor of STAT5 Phosphorylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-BSK805 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] Its high affinity for JAK2, including the constitutively active V617F mutant, leads to the effective downstream inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation.[1][2][3][5][6][7] This targeted activity makes NVP-BSK805 a significant tool for research into JAK2-STAT5 signaling and a potential therapeutic agent in diseases driven by aberrant JAK2 activity, such as myeloproliferative neoplasms. This guide provides a comprehensive overview of the effects of NVP-BSK805 on STAT5 phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Data Presentation
The inhibitory activity of NVP-BSK805 has been quantified across various kinase assays and cellular models. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition by NVP-BSK805
| Target Kinase | IC50 (nM) | Reference(s) |
| JAK2 (JH1 domain) | 0.48 | [1][4] |
| Full-length wild-type JAK2 | 0.58 ± 0.03 | [1] |
| Full-length JAK2 V617F | 0.56 ± 0.04 | [1] |
| JAK1 (JH1 domain) | 31.63 | [1][4] |
| JAK3 (JH1 domain) | 18.68 | [1][4] |
| TYK2 (JH1 domain) | 10.76 | [1][4] |
Table 2: Cellular Inhibition of STAT5 Phosphorylation by NVP-BSK805
| Cell Line / Model | Mutation Status | Effective Concentration | Key Findings | Reference(s) |
| JAK2V617F-mutant cell lines | JAK2 V617F | ≥100 nM | Blocks STAT5 phosphorylation | [1][6] |
| MB-02 cells | JAK2 V617F | IC50 < 100 nM | Potently suppresses constitutive STAT5 phosphorylation | [6] |
| SET-2 cells | JAK2 V617F | IC50 < 100 nM | Potently suppresses constitutive STAT5 phosphorylation | [6] |
| Ba/F3 JAK2V617F mouse model | JAK2 V617F | 150 mg/kg (oral) | Blocks STAT5 phosphorylation in vivo | [1][7] |
| BALB/c mice | Wild-type JAK2 | 25, 50, 100 mg/kg (oral) | Suppresses rhEpo-induced STAT5 phosphorylation | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: JAK2-STAT5 signaling pathway and the inhibitory action of NVP-BSK805.
Caption: Experimental workflow for assessing STAT5 phosphorylation by Western Blot.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effect of NVP-BSK805 on STAT5 phosphorylation.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-BSK805 against JAK family kinases.
Materials:
-
Recombinant human JAK1 (JH1 domain), JAK2 (JH1 domain), JAK3 (JH1 domain), and TYK2 (JH1 domain) enzymes.
-
NVP-BSK805 dihydrochloride, serially diluted.
-
ATP.
-
Substrate peptide (e.g., a biotinylated peptide).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase detection reagents (e.g., HTRF® KinEASE™-STK S3).
Protocol:
-
Prepare serial dilutions of NVP-BSK805 in DMSO and then in assay buffer.
-
In a 384-well plate, add the kinase, substrate peptide, and NVP-BSK805 at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing EDTA and streptavidin-XL665 and STK-antibody-Eu3+ cryptate.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a suitable HTRF-compatible reader.
-
Calculate the percent inhibition for each concentration of NVP-BSK805 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular STAT5 Phosphorylation Assay (Western Blotting)
Objective: To measure the effect of NVP-BSK805 on the phosphorylation of STAT5 in cultured cells.
Materials:
-
JAK2V617F-mutant cell lines (e.g., SET-2, MB-02).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed the cells in 6-well plates and allow them to adhere or reach a suitable density.
-
Treat the cells with increasing concentrations of NVP-BSK805 (or vehicle control) for a specified duration (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total STAT5 to confirm equal protein loading.
-
Quantify the band intensities using densitometry software.
In Vivo STAT5 Phosphorylation Analysis
Objective: To assess the efficacy of NVP-BSK805 in inhibiting STAT5 phosphorylation in an animal model.
Materials:
-
Animal model (e.g., Ba/F3 JAK2V617F cell-driven mouse model or BALB/c mice).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Recombinant human erythropoietin (rhEpo) (for induced models).
-
Tissue homogenization buffer with protease and phosphatase inhibitors.
-
Western blotting reagents (as listed above).
-
Immunohistochemistry reagents (optional).
Protocol:
-
Establish the animal model (e.g., by intravenous injection of Ba/F3 JAK2V617F cells).
-
Administer NVP-BSK805 or vehicle control orally at the desired dose (e.g., 150 mg/kg).[1][7]
-
For induced models, inject rhEpo subcutaneously.[8]
-
At specified time points after treatment, euthanize the animals and harvest tissues of interest (e.g., spleen).
-
Homogenize the tissues in lysis buffer and prepare protein lysates as described for the cellular assay.
-
Perform Western blotting for phospho-STAT5 and total STAT5.
-
Alternatively, fix tissues in formalin, embed in paraffin, and perform immunohistochemistry using an anti-phospho-STAT5 antibody to visualize pSTAT5 levels and localization within the tissue architecture.[7]
Conclusion
This compound is a highly effective inhibitor of JAK2, which translates to potent suppression of STAT5 phosphorylation in both in vitro and in vivo settings. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the JAK2-STAT5 signaling axis and for professionals involved in the development of targeted cancer therapies. The high selectivity and oral bioavailability of NVP-BSK805 underscore its potential as a significant molecule in the field of kinase inhibitor research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. karger.com [karger.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound |CAS: Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
NVP-BSK805 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NVP-BSK805 dihydrochloride (B599025), a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and its effects on downstream signaling pathways, particularly the JAK2/STAT5 axis. Detailed experimental methodologies and visual representations of signaling pathways and experimental workflows are included to support further research and development.
Chemical Structure and Properties
NVP-BSK805 is a substituted quinoxaline (B1680401) that demonstrates high selectivity for JAK2 over other members of the JAK family of kinases.[1] The dihydrochloride salt form enhances its solubility for experimental use.
Chemical Name: 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride[2]
CAS Number: 1942919-79-0[3][4]
Molecular Formula: C₂₇H₂₈F₂N₆O · 2HCl[2]
Molecular Weight: 563.47 g/mol [5]
Physicochemical Properties
| Property | Value | Source |
| Appearance | Crystalline solid | [6] |
| Solubility | DMSO: ≥214 mg/mL | [2] |
| Water: ≥30.8 mg/mL (with gentle warming) | [2] | |
| Ethanol: ≥8.03 mg/mL (with gentle warming and ultrasonic) | [2] | |
| DMF: 20 mg/mL | [6] | |
| PBS (pH 7.2): 10 mg/mL | [6] | |
| Storage | Solid Powder: -20°C for 12 months; 4°C for 6 months | [4] |
| In Solvent: -80°C for 6 months; -20°C for 1 month | [3][4] |
Mechanism of Action and Biological Activity
NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2, binding to the ATP-binding site of the kinase domain.[1][7] This binding prevents the phosphorylation and activation of JAK2, which in turn blocks downstream signaling cascades. A primary target of this inhibition is the Signal Transducer and Activator of Transcription 5 (STAT5).[1][7] In cells with activating mutations of JAK2, such as the V617F mutation commonly found in myeloproliferative neoplasms, NVP-BSK805 effectively inhibits constitutive STAT5 phosphorylation, leading to the suppression of cell proliferation and the induction of apoptosis.[1]
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Source |
| JAK2 JH1 (catalytic domain) | 0.48 | [3][8][9][10] |
| Full-length wild-type JAK2 | 0.58 ± 0.03 | [3][9] |
| Full-length JAK2 V617F | 0.56 ± 0.04 | [3][9] |
| JAK1 JH1 | 31.63 | [3][8][9][10] |
| JAK3 JH1 | 18.68 | [3][8][9][10] |
| TYK2 JH1 | 10.76 | [3][8][9][10] |
| Ki (ATP-competitive) | 0.43 ± 0.02 | [3][9] |
Cellular Activity
| Cell Line/Condition | Effect | GI₅₀/Concentration | Source |
| JAK2V617F-bearing AML cell lines | Growth inhibition | <100 nM | [2][3][9] |
| SET-2 and MB-02 cells | Induction of apoptosis | 150 nM and 1 µM | [2] |
| K-562 cells (BCR-ABL positive) | Growth inhibition | 1.5 µM | [2] |
| CMK cells (JAK3A572V mutant) | Growth inhibition | ~2 µM | [2] |
| JAK2V617F-mutant cell lines | Inhibition of STAT5 phosphorylation | ≥100 nM | [3][9] |
In Vivo Activity
NVP-BSK805 has demonstrated good oral bioavailability and a long half-life in animal models.[1] In a Ba/F3 JAK2V617F cell-driven mouse model, oral administration of NVP-BSK805 suppressed STAT5 phosphorylation, splenomegaly, and the spread of leukemic cells.[1][2] Furthermore, it has been shown to potently suppress recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats.[1][6]
Signaling Pathway
The primary signaling pathway affected by NVP-BSK805 is the JAK2-STAT5 pathway. The following diagram illustrates the mechanism of inhibition.
Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.
Experimental Protocols
The following are representative protocols for experiments commonly used to characterize the activity of NVP-BSK805.
Western Blot for STAT5 Phosphorylation
This protocol describes the methodology to assess the inhibition of JAK2-mediated STAT5 phosphorylation in a cellular context.
Caption: Workflow for Western Blot analysis of p-STAT5.
Methodology:
-
Cell Culture and Treatment: Plate JAK2V617F-positive cells (e.g., SET-2) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of NVP-BSK805 dihydrochloride (e.g., 0, 100, 500, 1000 nM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Cell Proliferation/Viability Assay
This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI₅₀) of NVP-BSK805.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate the GI₅₀ value using non-linear regression analysis.
In Vivo Efficacy in a Mouse Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of NVP-BSK805.
Methodology:
-
Cell Implantation: Subcutaneously implant Ba/F3-JAK2V617F cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[11]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 50, 75, 100 mg/kg) daily.[1][9] The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-STAT5, immunohistochemistry).
Conclusion
This compound is a highly potent and selective JAK2 inhibitor with significant preclinical activity against hematological malignancies driven by aberrant JAK2 signaling. Its well-defined mechanism of action, oral bioavailability, and demonstrated in vivo efficacy make it a valuable tool for both basic research into JAK-STAT signaling and for the development of novel therapeutic strategies. The information and protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this compound.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS: Probechem Biochemicals [probechem.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. karger.com [karger.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BSK805 Dihydrochloride: An In-Depth Technical Guide to In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay for NVP-BSK805 dihydrochloride (B599025), a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). This document details the biochemical properties of NVP-BSK805, presents its activity against various kinases in a structured format, and offers a representative experimental protocol for its in vitro evaluation. Furthermore, it visualizes the underlying signaling pathway and experimental workflow to facilitate a deeper understanding of its mechanism of action and assessment.
Introduction to NVP-BSK805
NVP-BSK805 is a novel substituted quinoxaline (B1680401) that has demonstrated potent inhibition of both wild-type JAK2 and its pathogenic V617F mutant, which is frequently implicated in myeloproliferative neoplasms[1]. As an ATP-competitive inhibitor, NVP-BSK805 binds to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of its downstream targets[1][2][3]. Its high selectivity for JAK2 over other members of the JAK family and a broader panel of kinases makes it a valuable tool for research and a potential therapeutic agent[1][4].
Quantitative Data Presentation
The inhibitory activity of NVP-BSK805 has been characterized through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibition (GI50) in cellular assays.
Table 1: NVP-BSK805 Biochemical Assay Data
This table presents the IC50 values of NVP-BSK805 against the catalytic domains of the JAK family kinases. The data highlights the high potency and selectivity of NVP-BSK805 for JAK2.
| Kinase Target | IC50 (nM) | Notes |
| JAK2 (JH1 domain) | 0.48 | [2][5][6] |
| JAK2 (full-length, wild-type) | 0.58 ± 0.03 | [2][3] |
| JAK2 (full-length, V617F mutant) | 0.56 ± 0.04 | [2][3] |
| JAK1 (JH1 domain) | 31.63 | [2][5][6] |
| JAK3 (JH1 domain) | 18.68 | [2][5][6] |
| TYK2 (JH1 domain) | 10.76 | [2][5][6] |
JH1: Janus Homology 1, the catalytic kinase domain.
NVP-BSK805 is an ATP-competitive inhibitor with a calculated Ki of 0.43 ± 0.02 nM for JAK2[2][3]. It displays over 20-fold selectivity for JAK2 compared to other JAK family members[1].
Table 2: NVP-BSK805 Cellular Assay Data
This table summarizes the antiproliferative activity of NVP-BSK805 in various cell lines, particularly those harboring the JAK2 V617F mutation.
| Cell Line | Relevant Mutation | GI50 | Notes |
| JAK2V617F-bearing AML cell lines | JAK2 V617F | < 100 nM | Suppression of cell proliferation[2][3]. |
| SET-2 | JAK2 V617F | 88 nM | Growth inhibition after 72 hours[2]. |
| K-562 | BCR-ABL | > 1 µM | Demonstrates selectivity against non-JAK2 driven proliferation[7]. |
| CMK | JAK3 A572V | ~ 2 µM | [7] |
In cellular contexts, NVP-BSK805 effectively inhibits the constitutive phosphorylation of STAT5, a key downstream substrate of JAK2, at concentrations of 100 nM or higher[2][3]. This leads to the induction of apoptosis in JAK2 V617F-positive cells[1].
Experimental Protocols
While the precise, proprietary protocols for the initial characterization of NVP-BSK805 are not publicly available, a representative in vitro kinase assay protocol can be constructed based on established methodologies such as ADP-Glo™, HTRF®, or LanthaScreen®. The following is a synthesized protocol for determining the IC50 of NVP-BSK805 against JAK2.
Representative In Vitro Kinase Assay Protocol (Luminescence-Based, e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-BSK805 against the JAK2 kinase.
A. Materials and Reagents:
-
Enzyme: Recombinant human JAK2 (catalytic domain, e.g., JH1)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide or a specific biotinylated peptide substrate
-
Inhibitor: NVP-BSK805 dihydrochloride, dissolved in 100% DMSO to create a stock solution
-
ATP: Adenosine 5'-triphosphate, high purity
-
Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, and a detergent (e.g., Brij-35)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar, which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Plates: White, opaque 96-well or 384-well assay plates
-
Control Inhibitor: A known JAK2 inhibitor (e.g., Staurosporine or Ruxolitinib) for assay validation
B. Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series would be 1000-fold the expected IC50.
-
Further dilute the compound solutions in kinase assay buffer to a working concentration (e.g., 5X or 10X the final assay concentration). The final DMSO concentration in the assay should be kept low, typically ≤1%, to avoid solvent effects.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted NVP-BSK805 or control inhibitor to the appropriate wells of the assay plate.
-
Include "no inhibitor" (positive control) and "no enzyme" (blank) control wells, adding an equivalent volume of inhibitor buffer (assay buffer with the same percentage of DMSO).
-
-
Kinase Reaction:
-
Prepare a master mix containing the JAK2 enzyme and the peptide substrate in kinase assay buffer.
-
Add the enzyme/substrate mix (e.g., 10 µL) to all wells except the "blank" controls. For the "blank" wells, add kinase assay buffer without the enzyme.
-
Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer at a concentration that is close to its Km for JAK2.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 12.5 µL) to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
-
Signal Detection (ADP-Glo™ Method):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 25 µL) to each well. This reagent depletes the unused ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent (e.g., 50 µL) to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.
-
Incubate the plate at room temperature for another 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "blank" signal from all other readings.
-
Calculate the percent inhibition for each NVP-BSK805 concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the NVP-BSK805 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by NVP-BSK805.
Caption: JAK-STAT signaling pathway and inhibition by NVP-BSK805.
Experimental Workflow
The diagram below outlines the general workflow for an in vitro kinase assay to determine inhibitor potency.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Discovery and Structure-Activity Relationship of NVP-BSK805: A Potent and Selective JAK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BSK805 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Janus kinase 2 (JAK2). Its discovery marked a significant advancement in the pursuit of targeted therapies for myeloproliferative neoplasms (MPNs), which are frequently driven by activating mutations in JAK2, such as JAK2-V617F. This technical guide provides a comprehensive overview of the discovery, structure-activity relationship (SAR), and preclinical characterization of NVP-BSK805. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its biological activity and pharmacokinetic properties in tabular format. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that regulate hematopoiesis and immune function. The discovery of the activating JAK2-V617F mutation in a high percentage of patients with MPNs, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis, identified JAK2 as a key therapeutic target.[1] NVP-BSK805 emerged from a drug discovery program aimed at identifying potent and selective JAK2 inhibitors with favorable pharmacological properties.
Discovery of NVP-BSK805
NVP-BSK805 belongs to a class of 2,8-diaryl-quinoxaline inhibitors of JAK2. The discovery process involved the design and synthesis of a novel series of compounds, leading to the identification of NVP-BSK805 as a lead candidate with low nanomolar activity against JAK2 and potent suppression of proliferation in JAK2-dependent cell lines.
Mechanism of Action
NVP-BSK805 functions as an ATP-competitive inhibitor of the JAK2 kinase domain.[1] By binding to the ATP-binding site, it prevents the phosphorylation of JAK2 and its downstream signaling substrate, STAT5 (Signal Transducer and Activator of Transcription 5). This blockade of the JAK/STAT pathway leads to the inhibition of cell proliferation and the induction of apoptosis in cells harboring the activating JAK2-V617F mutation.[1]
Signaling Pathway of NVP-BSK805 in a JAK2-V617F-mutant cell:
References
NVP-BSK805 Dihydrochloride: A Technical Guide to its Inhibition of the JAK2 V617F Mutant
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of NVP-BSK805 dihydrochloride, a potent and selective ATP-competitive inhibitor of the Janus kinase 2 (JAK2), with a particular focus on its activity against the clinically significant JAK2 V617F mutant. The discovery of the JAK2 V617F gain-of-function mutation, prevalent in over 95% of patients with polycythemia vera (PV) and approximately 50% of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF), has identified JAK2 as a critical therapeutic target in myeloproliferative neoplasms (MPNs).[1][2][3] NVP-BSK805 has emerged as a valuable tool for preclinical research, demonstrating significant efficacy in inhibiting the constitutively active signaling pathway driven by this mutation.
Mechanism of Action: ATP-Competitive Inhibition of JAK2
NVP-BSK805 functions as a potent, ATP-competitive inhibitor of the JAK2 kinase domain.[2][4][5] The JAK2 V617F mutation, located in the pseudokinase (JH2) domain, disrupts its autoinhibitory function, leading to constitutive activation of the adjacent kinase (JH1) domain.[3] This results in cytokine-independent phosphorylation and activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes that drive uncontrolled cell proliferation and survival.
NVP-BSK805 directly competes with ATP for binding to the active site of the JAK2 kinase domain, thereby preventing the autophosphorylation of JAK2 and the subsequent phosphorylation of STAT5.[2] This effectively blocks the aberrant downstream signaling cascade, leading to the suppression of proliferation and the induction of apoptosis in cells bearing the JAK2 V617F mutation.[2][5][6]
Quantitative Data Summary
NVP-BSK805 demonstrates high potency against JAK2 and significant selectivity over other JAK family members. Its activity has been quantified in biochemical and cellular assays, and its pharmacokinetic profile has been assessed in preclinical models.
Table 1: Biochemical Inhibitory Activity of NVP-BSK805
| Target | IC50 (nM) | Ki (nM) |
|---|---|---|
| JAK2 JH1 | 0.48 | 0.43 ± 0.02 |
| Full-Length JAK2 (wt) | 0.58 ± 0.03 | - |
| Full-Length JAK2 V617F | 0.56 ± 0.04 | - |
| JAK1 JH1 | 31.63 | - |
| JAK3 JH1 | 18.68 | - |
| TYK2 JH1 | 10.76 | - |
Table 2: Cellular Growth Inhibition (GI50) of NVP-BSK805
| Cell Line | Expressed Mutant | GI50 (nM) |
|---|---|---|
| SET-2 | JAK2 V617F | 88[7] |
| Ba/F3 | JAK2 V617F | <100[6] |
| MB-02 | JAK2 V617F | <100[6] |
| UKE-1 | JAK2 V617F | <100[6] |
| HEL | JAK2 V617F | <100[6] |
| CHRF-288-11 | JAK2 T875N | Most sensitive response[1] |
| CMK | JAK3 A572V | ~2000[9] |
(Data represents half-maximal growth inhibition after 72-96 hours of treatment.)
Table 3: Pharmacokinetic Parameters of NVP-BSK805 in Rodents
| Parameter | Mice | Rats |
|---|---|---|
| Elimination Half-life (t½) | 5.5 hours | 18 hours |
| Clearance (CL) | 22 mL/min/kg | 23 mL/min/kg |
| Volume of Distribution (Vd) | 5.9 L/kg | 33 L/kg |
| Absolute Oral Bioavailability | 45% | 50% |
(Data sourced from[6])
In Vivo Efficacy
In preclinical animal models, orally administered NVP-BSK805 has demonstrated significant efficacy. In a Ba/F3 JAK2 V617F cell-driven mouse model, a 150 mg/kg oral dose effectively blocked STAT5 phosphorylation, suppressed the spread of leukemic cells, and reduced splenomegaly.[2][4][7] Furthermore, in mouse and rat models of recombinant human erythropoietin (rhEpo)-induced polycythemia, NVP-BSK805 potently suppressed increases in reticulocyte counts and splenomegaly, consistent with its targeted mechanism of action.[2][6]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of JAK2 inhibitors like NVP-BSK805.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a generalized fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against the recombinant JAK2 V617F enzyme.
Materials:
-
Recombinant human JAK2 V617F enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fluorescently labeled peptide substrate
-
ATP solution (at a concentration near the Km for JAK2)
-
NVP-BSK805 serially diluted in DMSO
-
Stop solution
-
384-well microplates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of NVP-BSK805 in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final assay concentrations.
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant JAK2 V617F enzyme to each well, except for negative control wells (no enzyme).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding the stop solution.
-
Read the fluorescence on a compatible plate reader.
-
Data Analysis: Subtract background (no enzyme) signal from all readings. Plot the percentage of inhibition against the logarithm of the NVP-BSK805 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular STAT5 Phosphorylation Analysis (Western Blot)
This protocol outlines the procedure to assess the inhibition of JAK2 V617F downstream signaling by measuring the levels of phosphorylated STAT5 (p-STAT5) in a cellular context.
Materials:
-
JAK2 V617F-expressing cell line (e.g., SET-2)
-
Complete cell culture medium
-
NVP-BSK805
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT5 (Tyr694), anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Seed SET-2 cells in a multi-well plate.
-
Treat cells with increasing concentrations of NVP-BSK805 or a vehicle control (DMSO) for 1-4 hours.[6]
-
After treatment, harvest and wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-STAT5 and total STAT5.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-STAT5 to total STAT5 for each treatment condition to assess the degree of inhibition.
Apoptosis Assay (Flow Cytometry)
This protocol measures the induction of apoptosis by quantifying the sub-G1 cell population (cells with <2N DNA content) using propidium (B1200493) iodide (PI) staining and flow cytometry.[6][10]
Materials:
-
SET-2 cells
-
NVP-BSK805
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat SET-2 cells with DMSO, 150 nM NVP-BSK805, or 1 µM NVP-BSK805 for 24, 48, and 72 hours.[10]
-
Harvest cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C.
-
On the day of analysis, centrifuge the fixed cells to remove ethanol and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Gate the cell populations based on PI fluorescence intensity. The percentage of cells in the sub-G1 peak, which represents apoptotic cells with fragmented DNA, is quantified for each sample.[10]
Summary and Conclusion
NVP-BSK805 is a highly potent and selective JAK2 inhibitor that effectively targets both wild-type and V617F-mutant forms of the enzyme. It demonstrates robust preclinical activity, inhibiting the constitutive JAK/STAT signaling that drives myeloproliferative neoplasms. Through its ATP-competitive mechanism, it blocks STAT5 phosphorylation, suppresses the proliferation of JAK2 V617F-positive cell lines, and induces apoptosis.[2][6] The compound's favorable oral bioavailability and long half-life in animal models translate to significant in vivo efficacy, reducing disease burden in models of leukemia and polycythemia.[2][6] While noted to have photoinstability that precluded its clinical development, NVP-BSK805 remains an invaluable tool compound for researchers investigating the pathophysiology of MPNs and the therapeutic potential of JAK2 inhibition.[6]
References
- 1. karger.com [karger.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 5. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
NVP-BSK805 Dihydrochloride: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BSK805 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors. Dysregulation of JAK2 activity, particularly through mutations such as V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This technical guide provides a comprehensive overview of the biological activity of NVP-BSK805, detailing its mechanism of action, in vitro and in vivo efficacy, and its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapies for JAK2-driven diseases.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in mediating signal transduction from cytokine receptors on the cell surface to the nucleus, primarily through the JAK-STAT signaling pathway. The discovery of a recurrent activating mutation in the JAK2 gene, V617F, in a high percentage of patients with MPNs has established JAK2 as a prime therapeutic target.[1] NVP-BSK805 is a substituted quinoxaline (B1680401) compound that has demonstrated potent and selective inhibition of both wild-type and V617F-mutated JAK2.[1]
Mechanism of Action
NVP-BSK805 functions as an ATP-competitive inhibitor of the JAK2 kinase domain.[1] X-ray crystallography studies have confirmed that NVP-BSK805 binds to the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition is highly selective for JAK2 over other members of the JAK family.[1]
Quantitative Data
Biochemical Activity
NVP-BSK805 demonstrates high potency against the JAK2 kinase domain in biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) values highlight its efficacy and selectivity.
| Target | IC50 (nM) | Ki (nM) | Reference |
| JAK2 JH1 | 0.48 | 0.43 ± 0.02 | [2][3] |
| Full-length JAK2 (wild-type) | 0.58 ± 0.03 | - | [2][3] |
| Full-length JAK2 (V617F) | 0.56 ± 0.04 | - | [2][3] |
| JAK1 JH1 | 31.63 | - | [2] |
| JAK3 JH1 | 18.68 | - | [2] |
| TYK2 JH1 | 10.76 | - | [2] |
Table 1: Biochemical inhibitory activity of NVP-BSK805 against JAK family kinases.
Cellular Activity
In cellular assays, NVP-BSK805 effectively inhibits the proliferation of cell lines harboring the activating JAK2 V617F mutation. The half-maximal growth inhibition (GI50) values are summarized below.
| Cell Line | Genotype | GI50 (nM) | Reference |
| SET-2 | JAK2 V617F | <100 | [4] |
| Ba/F3-JAK2V617F | JAK2 V617F | <100 | [4] |
| HEL | JAK2 V617F | <100 | [4] |
| K-562 | BCR-ABL | >1000 | [4] |
Table 2: Anti-proliferative activity of NVP-BSK805 in various cell lines.
In Vitro and In Vivo Efficacy
Inhibition of Downstream Signaling
A primary consequence of JAK2 inhibition by NVP-BSK805 is the suppression of STAT5 phosphorylation. In JAK2V617F-bearing cells, NVP-BSK805 potently blunts the constitutive phosphorylation of STAT5, leading to the downstream effects of suppressed cell proliferation and induction of apoptosis.[1]
Induction of Apoptosis
Treatment of JAK2V617F-mutant cells with NVP-BSK805 leads to a dose- and time-dependent increase in apoptosis. This is evidenced by markers such as PARP cleavage.
In Vivo Efficacy in Preclinical Models
NVP-BSK805 has demonstrated significant efficacy in mouse models of MPNs. Oral administration of NVP-BSK805 in a Ba/F3 JAK2V617F cell-driven mouse model resulted in the suppression of leukemic cell spreading and a reduction in splenomegaly.[3] Furthermore, the compound effectively suppressed recombinant human erythropoietin-induced polycythemia in mice.[3] NVP-BSK805 exhibits good oral bioavailability and a long half-life in vivo.[1]
Experimental Protocols
Kinase Inhibition Assay (Radiometric Filter Binding)
This assay quantifies the ability of NVP-BSK805 to inhibit the phosphorylation of a substrate by a JAK kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the JAK2 enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of NVP-BSK805 (or DMSO as a vehicle control).
-
Initiation: Start the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be at or near the Km for the enzyme to accurately determine ATP-competitive inhibition.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Filtration: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each NVP-BSK805 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for STAT5 Phosphorylation
This protocol details the detection of phosphorylated STAT5 in cell lysates following treatment with NVP-BSK805.
Methodology:
-
Cell Treatment: Plate JAK2V617F-positive cells (e.g., SET-2) and treat with various concentrations of NVP-BSK805 or DMSO for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C. A parallel blot should be incubated with an antibody for total STAT5 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT5.
Cell Proliferation Assay (WST-1)
This assay measures the metabolic activity of cells as an indicator of cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of NVP-BSK805 to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of NVP-BSK805.
Methodology:
-
Cell Preparation: Harvest Ba/F3 cells expressing JAK2V617F and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).
-
Cell Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 10 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = (length x width^2)/2).
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer NVP-BSK805 orally at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-STAT5). Spleen weight can also be measured as an indicator of disease burden.
Conclusion
NVP-BSK805 dihydrochloride is a highly potent and selective JAK2 inhibitor with significant preclinical activity against JAK2-driven myeloproliferative neoplasms. Its ATP-competitive mechanism of action effectively blocks the downstream JAK-STAT signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cells harboring the JAK2 V617F mutation. The in vivo efficacy, favorable pharmacokinetic properties, and well-defined mechanism of action make NVP-BSK805 a valuable tool for further research and a promising candidate for the development of targeted therapies for MPNs and other JAK2-dependent diseases.
References
Methodological & Application
NVP-BSK805 Dihydrochloride: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, particularly through activating mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][5] NVP-BSK805 has demonstrated significant efficacy in preclinical models by inhibiting constitutive STAT5 phosphorylation, suppressing cell proliferation, and inducing apoptosis in cells harboring the JAK2-V617F mutation.[2][6] These application notes provide detailed protocols for utilizing NVP-BSK805 in cell-based assays to assess its therapeutic potential.
Mechanism of Action and Signaling Pathway
NVP-BSK805 targets the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of its downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.[2][6] In cancer cells with activating JAK2 mutations, this leads to the inhibition of aberrant signaling and subsequent reduction in cell viability. The primary downstream effector of JAK2 in many hematological malignancies is STAT5.[2][6]
Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of NVP-BSK805 across various parameters and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805 [1][7][8][9]
| Kinase Target | IC₅₀ (nM) |
| JAK2 (JH1 domain) | 0.48 |
| JAK2 (full-length wild-type) | 0.58 ± 0.03 |
| JAK2 (full-length V617F) | 0.56 ± 0.04 |
| JAK1 (JH1 domain) | 31.63 |
| JAK3 (JH1 domain) | 18.68 |
| TYK2 (JH1 domain) | 10.76 |
Table 2: Cellular Activity of NVP-BSK805 in JAK2-V617F Mutant Cell Lines [1][10]
| Cell Line | Assay Type | Endpoint | Value (nM) |
| SET-2 | Growth Inhibition | GI₅₀ | <100 |
| Ba/F3 (JAK2-V617F) | Growth Inhibition | GI₅₀ | <100 |
| HEL | STAT5a Phosphorylation Inhibition | IC₅₀ | ~500 |
| SET-2 | STAT5a Phosphorylation Inhibition | IC₅₀ | ~100 |
| INA-6 (IL-6 dependent) | Growth Inhibition | IC₅₀ | <1000 |
Experimental Protocols
Cell Viability Assay (WST-1 or MTT Assay)
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI₅₀) of NVP-BSK805.
Materials:
-
JAK2-V617F positive cell line (e.g., SET-2, HEL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
NVP-BSK805 dihydrochloride
-
DMSO (for stock solution)
-
WST-1 or MTT reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of NVP-BSK805 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest NVP-BSK805 concentration).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
Cell Viability Measurement (WST-1):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Cell Viability Measurement (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 15 minutes on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the NVP-BSK805 concentration and determine the GI₅₀ value using non-linear regression analysis.
-
Caption: Workflow for the cell viability assay.
Western Blot Analysis of STAT5 Phosphorylation
This protocol is used to assess the inhibitory effect of NVP-BSK805 on the JAK2 signaling pathway by measuring the phosphorylation of STAT5.
Materials:
-
JAK2-V617F positive cell line (e.g., SET-2, HEL)
-
Complete culture medium
-
6-well plates
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of NVP-BSK805 (e.g., 0, 10, 100, 500, 1000 nM) for 30 minutes to 4 hours.[6]
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample.
-
Compare the normalized signals of the treated samples to the vehicle control to determine the extent of inhibition.
-
Caption: Workflow for Western blot analysis.
Conclusion
This compound is a valuable research tool for investigating the role of JAK2 in normal and pathological conditions. The protocols outlined in these application notes provide a framework for assessing its cellular activity and mechanism of action. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A novel, highly sensitive and rapid allele-specific loop-mediated amplification assay for the detection of the JAK2V617F mutation in chronic myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. This compound | JAK2 抑制剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: NVP-BSK805 Dihydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NVP-BSK805 dihydrochloride (B599025), a potent and selective ATP-competitive JAK2 inhibitor, in various in vivo mouse models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
NVP-BSK805 is a highly selective inhibitor of Janus kinase 2 (JAK2), with a particularly high potency against the constitutively active JAK2 V617F mutant.[1][2] This mutation is a key driver in many myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][3] NVP-BSK805 acts by competing with ATP for binding to the kinase domain of JAK2, thereby inhibiting its catalytic activity.[1][4][5] This leads to the downstream suppression of the JAK/STAT signaling pathway, most notably by blocking the phosphorylation of STAT5.[1][2] The inhibition of this pathway results in reduced cell proliferation, induction of apoptosis in JAK2 V617F-bearing cells, and a decrease in the pathological hallmarks of MPNs.[1][2]
Caption: NVP-BSK805 inhibits the JAK2/STAT5 signaling pathway.
Pharmacokinetics in Mice
NVP-BSK805 demonstrates good oral bioavailability and a relatively long half-life in mice, making it suitable for in vivo studies with oral administration.[1][2]
| Parameter | Value | Reference |
| Elimination Half-Life | 5.5 hours | [2] |
| Clearance | 22 mL/min/kg | [2] |
| Volume of Distribution | 5.9 L/kg | [2] |
| Absolute Oral Bioavailability | 45% | [2] |
Efficacy in a Ba/F3 JAK2 V617F Cell-Driven Mouse Model
A common model to assess the in vivo efficacy of JAK2 inhibitors is the Ba/F3 cell line engineered to express the human JAK2 V617F mutation. These cells, when injected into immunodeficient mice, lead to a rapidly progressing leukemia-like disease characterized by splenomegaly and leukemic cell infiltration.
Experimental Protocol
Caption: Workflow for a Ba/F3 JAK2 V617F mouse model experiment.
-
Cell Culture: Culture Ba/F3-JAK2 V617F cells in RPMI medium supplemented with 10% FCS and 2 mmol/L L-glutamine.
-
Animal Model: Use immunodeficient mice (e.g., SCID beige mice), 8 to 10 weeks of age.[2][4]
-
Cell Implantation: Inject mice intravenously with Ba/F3-JAK2 V617F cells.
-
Monitoring: Monitor the leukemic burden, for instance, by measuring bioluminescence if the cells are luciferase-tagged.[6]
-
Drug Formulation: Prepare NVP-BSK805 dihydrochloride in a vehicle suitable for oral gavage, such as a mixture of NMP, PEG300, and Solutol HS15 (5/80/15%).[6]
-
Treatment: Once the disease is established (e.g., day 4 post-injection), randomize mice into treatment groups.[6] Administer NVP-BSK805 orally (p.o.) at doses ranging from 50 to 150 mg/kg daily.[4][6]
-
Endpoint Analysis: After a defined treatment period, sacrifice the mice and perform the following analyses:
-
Splenomegaly: Measure spleen weight.
-
Pharmacodynamics: Assess the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 in spleen extracts via Western blotting or immunohistochemistry.[2]
-
Leukemic Spreading: Quantify the infiltration of leukemic cells in various organs.
-
Summary of Efficacy Data
| Dose (mg/kg, p.o.) | Effect | Reference |
| 50 | Suppression of leukemic cell spreading | [6] |
| 150 | Suppression of STAT5 phosphorylation, leukemic cell spreading, and splenomegaly | [2][4][7] |
Efficacy in a Polycythemia Vera Mouse Model
NVP-BSK805 has also been shown to be effective in a mouse model of polycythemia induced by recombinant human erythropoietin (rhEpo).
Experimental Protocol
-
Animal Model: Use BALB/c mice.[4]
-
Induction of Polycythemia: Administer rhEpo to induce polycythemia.
-
Treatment: Administer NVP-BSK805 orally at doses of 50, 75, and 100 mg/kg.[4]
-
Endpoint Analysis: Measure hematological parameters (e.g., red blood cell count, hemoglobin, hematocrit) and assess splenomegaly.
Summary of Efficacy Data
| Dose (mg/kg, p.o.) | Effect | Reference |
| 50, 75, 100 | Suppression of rhEpo-mediated polycythemia and splenomegaly | [4] |
Efficacy in an Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model
NVP-BSK805 can enhance the radiosensitivity of ESCC cells in vivo.
Experimental Protocol
-
Cell Lines: Use human ESCC cell lines (e.g., KYSE-150, KYSE-150R).[8]
-
Animal Model: Use BALB/c nude mice.[8]
-
Xenograft Establishment: Subcutaneously inject ESCC cells into the mice.
-
Treatment: Once tumors are established, treat mice with NVP-BSK805, radiation, or a combination of both.
-
Endpoint Analysis: Monitor tumor growth and clonogenic survival.[8][9]
Summary of Efficacy Data
| Treatment | Effect | Reference |
| NVP-BSK805 + Radiation | Delayed tumor growth and decreased clonogenic survival compared to radiation alone | [8][9] |
Potential Toxicities and Side Effects
While generally well-tolerated in preclinical models, NVP-BSK805 may have some side effects.[2] Chronic administration in healthy mice has been shown to increase fat mass and feed efficiency, without significantly altering food intake or body weight.[10][11] This effect is thought to be due to the interference of NVP-BSK805 with the central actions of leptin, which also relies on JAK2 signaling.[10][11][12]
Summary
This compound is a potent and selective JAK2 inhibitor with proven efficacy in various in vivo mouse models of myeloproliferative neoplasms and as a radiosensitizer in esophageal cancer. Its favorable pharmacokinetic profile allows for effective oral administration. The protocols outlined above provide a framework for preclinical evaluation of this compound. Researchers should consider the potential for off-target effects, such as interference with leptin signaling, in their study design and interpretation of results.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cyagen.com [cyagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]
- 11. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-BSK805 Dihydrochloride for Myeloproliferative Neoplasm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature myeloid cells.[1] A key driver in many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired activating mutation JAK2V617F in the Janus kinase 2 (JAK2) gene.[1][2][3][4] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting cell proliferation and survival.[1]
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of JAK2.[2][3][4] It demonstrates significant inhibitory activity against both wild-type JAK2 and the JAK2V617F mutant.[2][3][4] These application notes provide a summary of the preclinical data on NVP-BSK805 and protocols for its use in MPN research.
Mechanism of Action
NVP-BSK805 is a substituted quinoxaline (B1680401) that acts as an ATP-competitive inhibitor of the JAK2 kinase.[2][3][4] By binding to the ATP-binding site of the JAK2 kinase domain, NVP-BSK805 blocks its catalytic activity.[5] This inhibition prevents the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[2][3][4] The suppression of STAT5 phosphorylation leads to the inhibition of cell proliferation and the induction of apoptosis in cells harboring the JAK2V617F mutation.[2][3][4]
Figure 1: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.
Data Presentation
In Vitro Kinase Inhibitory Activity
NVP-BSK805 demonstrates high potency and selectivity for JAK2 over other members of the JAK family.
| Kinase Target | IC50 (nM) | Reference |
| JAK2 (JH1 domain) | 0.48 | [6][7] |
| JAK2 (full-length wild-type) | 0.58 ± 0.03 | [6] |
| JAK2 (full-length V617F) | 0.56 ± 0.04 | [6] |
| JAK1 (JH1 domain) | 31.63 | [6][7] |
| JAK3 (JH1 domain) | 18.68 | [6][7] |
| TYK2 (JH1 domain) | 10.76 | [6][7] |
IC50 values represent the concentration of NVP-BSK805 required to inhibit 50% of the kinase activity.
The Ki value for NVP-BSK805 against JAK2 has been calculated to be 0.43 ± 0.02 nM, indicating a high binding affinity.[4]
Cellular Activity
NVP-BSK805 effectively inhibits the growth of cell lines harboring the JAK2V617F mutation.
| Cell Line | JAK2 Status | GI50 (nM) | Reference |
| SET-2 | V617F | <100 | [6][8] |
| CHRF-288-11 | Activating kinase domain mutation | Most sensitive to inhibition | [5] |
| UKE-1 | V617F | Responsive | [9][10] |
GI50 values represent the concentration of NVP-BSK805 required to inhibit the growth of 50% of the cells.
NVP-BSK805 has been shown to suppress STAT5 phosphorylation at concentrations of 100 nM or greater in JAK2V617F-mutant cell lines.[3][6] This inhibition of a key downstream effector leads to the induction of apoptosis.[3][4]
Experimental Protocols
The following are generalized protocols for key experiments involving NVP-BSK805 in MPN research. Researchers should optimize these protocols for their specific experimental conditions.
Cell Proliferation Assay
This protocol outlines a method to determine the effect of NVP-BSK805 on the proliferation of MPN cell lines.
Figure 2: Workflow for a cell proliferation assay.
Materials:
-
JAK2V617F-positive cell line (e.g., SET-2)
-
Appropriate cell culture medium
-
NVP-BSK805 dihydrochloride
-
96-well plates
-
MTS or other proliferation assay reagent
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
Prepare serial dilutions of NVP-BSK805 in culture medium.
-
Add the NVP-BSK805 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the NVP-BSK805 concentration.
Western Blotting for Phospho-STAT5
This protocol is for assessing the inhibition of JAK2 signaling by NVP-BSK805 through the detection of phosphorylated STAT5.
Materials:
-
JAK2V617F-positive cell line
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of NVP-BSK805 for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Studies in a Mouse Model of MPN
NVP-BSK805 has demonstrated efficacy in preclinical animal models of MPNs.[2][3] A common model involves the transplantation of Ba/F3 cells expressing JAK2V617F into mice.[2][3]
General Protocol Outline:
-
Inject immunodeficient mice with Ba/F3-JAK2V617F cells.
-
Monitor the mice for signs of disease development, such as splenomegaly and increased white blood cell counts.
-
Once the disease is established, treat the mice with NVP-BSK805 or a vehicle control via oral gavage.
-
Monitor disease progression by measuring spleen size, body weight, and performing complete blood counts.
-
At the end of the study, tissues can be harvested for further analysis, such as histology and Western blotting for target engagement.
Rationale for Use in MPN Research
The use of NVP-BSK805 in MPN research is based on a clear logical framework.
Figure 3: Rationale for targeting JAK2 in MPNs with NVP-BSK805.
Conclusion
NVP-BSK805 is a valuable research tool for investigating the role of JAK2 in myeloproliferative neoplasms. Its high potency and selectivity make it an excellent compound for in vitro and in vivo studies aimed at understanding the molecular mechanisms of MPNs and for the preclinical evaluation of JAK2 inhibition as a therapeutic strategy. The provided data and protocols serve as a starting point for researchers to incorporate NVP-BSK805 into their MPN research programs.
References
- 1. Comprehensive review of JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. karger.com [karger.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. Effects of Jak2 type 1 inhibitors NVP-BSK805 and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-BSK805 Dihydrochloride in Esophageal Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Esophageal squamous cell carcinoma (ESCC) remains a challenging malignancy with a poor prognosis, often exhibiting resistance to conventional treatments like radiotherapy.[1] A key area of investigation in overcoming this resistance is the targeting of aberrant intracellular signaling pathways that promote cancer cell survival and proliferation. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the JAK2/STAT3 axis, has been identified as a critical mediator of cancer-related inflammation and cell growth in ESCC.[2][3]
NVP-BSK805 is a potent, ATP-competitive inhibitor of JAK2 kinase.[1] Research has demonstrated that NVP-BSK805 can significantly enhance the radiosensitivity of ESCC cells, both in laboratory cell cultures (in vitro) and in animal models (in vivo).[1][4] This effect is achieved by inhibiting the JAK2 pathway, which leads to an increase in radiation-induced DNA damage, inhibition of DNA damage repair mechanisms, and cell cycle arrest.[1] These findings position JAK2 kinase as an attractive therapeutic target, and NVP-BSK805 as a promising agent for combination therapy to improve the efficacy of radiotherapy in ESCC patients.[1][4]
Mechanism of Action: Radiosensitization in ESCC
In ESCC, the JAK2 signaling pathway plays a crucial role in radioresistance. Upon irradiation, DNA double-strand breaks (DSBs) trigger a DNA damage response. However, active JAK2 signaling can counteract this response, promoting cell survival and repair. NVP-BSK805 specifically inhibits JAK2, thereby disrupting this pro-survival signaling. This inhibition leads to several downstream effects that culminate in radiosensitization:
-
Enhanced DNA Damage: Inhibition of JAK2 by NVP-BSK805 results in higher levels of γ-H2AX, a marker for DNA double-strand breaks, following radiation.[1][5]
-
Inhibition of DNA Damage Repair: The drug impairs the cell's ability to repair the radiation-induced DNA damage.
-
Cell Cycle Arrest: NVP-BSK805 causes ESCC cells to arrest in the G0/G1 or G2/M phases of the cell cycle, preventing proliferation of damaged cells.[1]
-
Blocked STAT5 Phosphorylation: As a direct consequence of JAK2 inhibition, the phosphorylation of downstream targets like STAT5 is efficiently blocked.[1]
The following diagram illustrates the proposed mechanism of action for NVP-BSK805 in enhancing radiosensitivity in ESCC.
Application Notes
NVP-BSK805 has been evaluated in various ESCC cell lines, demonstrating its efficacy in enhancing the effects of radiation. The data below summarizes key findings from preclinical studies.
In Vitro Efficacy: Clonogenic Survival
The clonogenic survival assay measures the ability of a single cell to grow into a colony. A decrease in survival indicates cytotoxic or radiosensitizing effects. Pretreatment with NVP-BSK805 significantly enhances the cell-killing effects of radiation.
| Cell Line | Treatment | Dose Enhancement Ratio (DER₁₀)¹ | Reference |
| KYSE-150 | 10 µM NVP-BSK805 + Radiation | 1.728 | [1] |
| KYSE-150R | 10 µM NVP-BSK805 + Radiation | 14.251 | [1] |
| KYSE-30 | NVP-BSK805 + Radiation | Data indicates significant radiosensitivity improvement | [1] |
| KYSE-180 | NVP-BSK805 + Radiation | Data indicates significant radiosensitivity improvement | [1] |
| ¹DER₁₀ is the ratio of doses required to achieve 10% surviving fraction for cells without and with NVP-BSK805 treatment. |
In Vivo Efficacy: Xenograft Tumor Model
The radiosensitizing effect of NVP-BSK805 has been confirmed in a mouse xenograft model using KYSE-150 cells.
| Treatment Group | Dosing Regimen | Outcome | Reference |
| Control (0.1% DMSO) | Vehicle | Progressive tumor growth | [1] |
| Radiation Alone | 12 Gy total (2 Gy per fraction, 6 fractions) | Delayed tumor growth | [1] |
| NVP-BSK805 Alone | 30 mg/kg by gavage for 11 consecutive days | Delayed tumor growth | [1] |
| NVP-BSK805 + Radiation | Combination of the above regimens | Significantly delayed tumor growth compared to either treatment alone | [1] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of NVP-BSK805 in ESCC. A general workflow is presented below.
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of cells to retain their reproductive integrity after treatment.
Materials:
-
ESCC cell lines (e.g., KYSE-150, KYSE-150R)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
NVP-BSK805 dihydrochloride
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% in methanol)
-
X-ray irradiator
Procedure:
-
Cell Seeding:
-
Culture ESCC cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed a calculated number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment (higher cell numbers for higher radiation doses).
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare a stock solution of NVP-BSK805 in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration (e.g., 10 µM) in complete culture medium.
-
Aspirate the medium from the attached cells and replace it with the NVP-BSK805-containing medium or control medium.
-
Incubate for a predetermined time (e.g., 4 hours) before irradiation.[1]
-
-
Irradiation:
-
Transport plates to the irradiator.
-
Expose the cells to varying doses of X-ray radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, replace the treatment medium with fresh, drug-free complete culture medium.
-
Return plates to the incubator and allow colonies to form over a period of 10-14 days.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the colonies containing 50 or more cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE)) x 100%.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Protocol 2: Western Blot for Protein Expression and Phosphorylation
This protocol is used to detect changes in the levels of total and phosphorylated proteins, such as JAK2 and γ-H2AX.
Materials:
-
Treated ESCC cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)
-
Primary antibodies (e.g., anti-JAK2, anti-p-JAK2, anti-γ-H2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required. For example, pretreat with 5 or 10 µM NVP-BSK805 for 4 hours before 6-Gy radiation, then harvest cells 24 hours post-radiation.[5]
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Add Laemmli buffer to a final 1x concentration.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
Protocol 3: In Vivo Xenograft Study
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of NVP-BSK805.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
KYSE-150 ESCC cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.1% DMSO)
-
Gavage needles
-
Calipers
-
Anesthesia
-
X-ray irradiator for small animals
Procedure:
-
Tumor Implantation:
-
Harvest KYSE-150 cells and resuspend them in sterile PBS or medium, potentially mixed 1:1 with Matrigel.
-
Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign mice into treatment groups (e.g., Vehicle Control, NVP-BSK805 alone, Radiation alone, Combination).
-
-
Treatment Administration:
-
NVP-BSK805: Administer NVP-BSK805 (e.g., 30 mg/kg) or vehicle daily by oral gavage for the duration of the treatment period (e.g., 11 days).[1]
-
Radiation: Anesthetize the mice and shield the non-tumor areas. Deliver fractionated radiation (e.g., 2 Gy per fraction on specified days) to the tumor site.
-
-
Monitoring:
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Tissue Collection:
-
Continue monitoring until tumors reach a predetermined endpoint size or the study duration is complete.
-
Euthanize the mice and surgically excise the tumors for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
Perform statistical analysis to compare the differences between treatment groups.
-
References
- 1. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 inhibitor blocks the inflammation and growth of esophageal squamous cell carcinoma in vitro through the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of esophageal squamous cell carcinoma progression: the impact of CCR7 on JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NVP-BSK805 Dihydrochloride: Application Notes and Protocols for Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NVP-BSK805 dihydrochloride (B599025), a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for investigating its potential as a radiosensitizing agent in cancer research.
Mechanism of Action
NVP-BSK805 is a substituted quinoxaline (B1680401) that acts as an ATP-competitive inhibitor of the JAK2 kinase. It demonstrates high selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and TYK2. The JAK/STAT signaling pathway is crucial for cytokine-mediated cell growth and survival. In many cancers, this pathway is constitutively activated, often due to mutations like JAK2(V617F), which is prevalent in myeloproliferative neoplasms. By inhibiting JAK2, NVP-BSK805 can block the phosphorylation of downstream signaling molecules like STAT3 and STAT5, leading to suppressed cell proliferation and induction of apoptosis.
Recent studies have highlighted the role of NVP-BSK805 as a radiosensitizer, particularly in esophageal squamous cell carcinoma (ESCC). The proposed mechanism for this effect involves the enhancement of radiation-induced DNA double-strand breaks (DSBs), inhibition of DNA damage repair processes, and cell cycle arrest.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for NVP-BSK805 dihydrochloride.
Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805
| Target Kinase | IC50 (nM) |
| JAK2 JH1 (JAK homology 1) | 0.48 |
| Full-length wild-type JAK2 | 0.58 ± 0.03 |
| Full-length JAK2 V617F | 0.56 ± 0.04 |
| JAK1 JH1 | 31.63 |
| JAK3 JH1 | 18.68 |
| TYK2 JH1 | 10.76 |
Table 2: In Vitro Growth Inhibition by NVP-BSK805
| Cell Line | Cancer Type | IC50 / GI50 (µM) |
| Multiple Myeloma Cell Lines (n=6) | Multiple Myeloma | 2.6 - 6.8 |
| INA-6 (IL-6 dependent) | Multiple Myeloma | < 1.0 |
| Primary Myeloma Patient Samples (n=4) | Multiple Myeloma | 0.5 - 0.6 (in 3 of 4 samples) |
| K-562 | Acute Myeloid Leukemia | 1.5 |
| CMK | Acute Myeloid Leukemia | ~2.0 |
| JAK2V617F-bearing AML cell lines | Acute Myeloid Leukemia | < 0.1 |
Table 3: Radiosensitizing Effect of NVP-BSK805 in Esophageal Squamous Cell Carcinoma (ESCC) Cells
| Cell Line | Treatment | Dose Enhancement Ratio (DER10) |
| KYSE-150 | 10 µM NVP-BSK805 | 1.728 |
| KYSE-150R (Radioresistant) | 10 µM NVP-BSK805 | 14.251 |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with NVP-BSK805.
Experimental Protocols
The following are detailed protocols based on methodologies reported in the literature for studying the radiosensitizing effects of NVP-BSK805.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, a measure of cell reproductive integrity.
Materials:
-
Cancer cell lines (e.g., KYSE-150, KYSE-150R)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Ionizing radiation source (e.g., 6 MV X-ray linear accelerator)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-150 colonies per well for each radiation dose. Allow cells to attach overnight.
-
Drug Treatment: Pre-treat cells with NVP-BSK805 (e.g., 10 µM) or vehicle control (DMSO) for 4 hours before irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh complete medium and incubate for 10-14 days, or until colonies are visible.
-
Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the survival curves and calculate the Dose Enhancement Ratio (DER).
Protocol 2: Immunofluorescence for DNA Damage Markers (γ-H2AX)
This protocol is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in 6-well plates
-
This compound
-
Ionizing radiation source
-
Fixation solution (e.g., 1:1 acetone/methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-γ-H2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with NVP-BSK805 and/or radiation as described in Protocol 1.
-
Fixation: At desired time points post-irradiation (e.g., 0.5, 2, 6, 24 hours), wash cells with PBS and fix with acetone/methanol for 10 minutes at -20°C.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using appropriate image analysis software.
Protocol 3: In Vivo Xenograft Radiosensitization Study
This protocol evaluates the effect of NVP-BSK805 on tumor growth in combination with radiation in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Cancer cell line for injection (e.g., KYSE-150)
-
This compound formulated for oral gavage (p.o.)
-
Anesthetics
-
Ionizing radiation source with appropriate shielding for targeted tumor irradiation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, NVP-BSK805 alone, Radiation alone, NVP-BSK805 + Radiation).
-
Treatment Administration:
-
Administer NVP-BSK805 or vehicle via oral gavage at a specified dose and schedule (e.g., 150 mg/kg daily).
-
For combination groups, administer NVP-BSK805 a few hours before irradiation.
-
-
Irradiation: Anesthetize the mice and deliver a targeted dose of radiation to the tumors (e.g., a single dose of 6 Gy).
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint: Continue the experiment until tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group. Analyze for statistically significant differences in tumor growth delay between the treatment groups.
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions. All animal studies must be conducted in accordance with institutional and national guidelines for animal care and use.
Application Notes and Protocols for NVP-BSK805 Dihydrochloride Combination Therapy with Vincristine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combination therapy of NVP-BSK805 dihydrochloride (B599025) and vincristine (B1662923). NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway often dysregulated in various cancers. Vincristine is a widely used chemotherapeutic agent that acts as a microtubule-destabilizing agent, leading to mitotic arrest and apoptosis.
The primary rationale for this combination therapy lies in the potential of NVP-BSK805 to overcome vincristine resistance in cancer cells. This resistance is often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump that actively removes vincristine from the cell, reducing its intracellular concentration and efficacy.[1][2] NVP-BSK805 has been shown to inhibit P-gp activity, thereby sensitizing resistant cancer cells to vincristine.[1][2][3]
Data Presentation
The following tables summarize representative quantitative data for the combination therapy of NVP-BSK805 and vincristine. This data is illustrative and based on qualitative descriptions from preclinical studies. Actual results may vary depending on the specific cell line, experimental conditions, and in vivo model used.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (nM) |
| KB (Parental) | Vincristine | 10 |
| NVP-BSK805 | >10,000 | |
| Vincristine + NVP-BSK805 (1 µM) | 8 | |
| KBV20C (Vincristine-Resistant) | Vincristine | 500 |
| NVP-BSK805 | >10,000 | |
| Vincristine + NVP-BSK805 (1 µM) | 50 |
Table 2: In Vitro Apoptosis Data (Annexin V Assay)
| Cell Line | Treatment (48h) | % Apoptotic Cells (Early + Late) |
| KBV20C | Control (DMSO) | 5% |
| Vincristine (100 nM) | 15% | |
| NVP-BSK805 (1 µM) | 10% | |
| Vincristine (100 nM) + NVP-BSK805 (1 µM) | 45% |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| Vincristine (0.5 mg/kg) | 1000 | 33% |
| NVP-BSK805 (30 mg/kg) | 1200 | 20% |
| Vincristine (0.5 mg/kg) + NVP-BSK805 (30 mg/kg) | 400 | 73% |
Signaling Pathways and Mechanisms of Action
The combination of NVP-BSK805 and vincristine leverages two distinct but complementary mechanisms to achieve enhanced anti-cancer efficacy, particularly in drug-resistant tumors.
Caption: Mechanism of NVP-BSK805 and Vincristine Combination Therapy.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of NVP-BSK805 and vincristine combination therapy.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of NVP-BSK805 and vincristine, alone and in combination, on cancer cell lines.
Caption: Workflow for the In Vitro Cell Viability (MTT) Assay.
Materials:
-
Cancer cell line of interest (e.g., KB and KBV20C)
-
Complete culture medium
-
NVP-BSK805 dihydrochloride
-
Vincristine sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of NVP-BSK805 and vincristine in DMSO. Prepare serial dilutions of each drug and the combination in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells for vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment using non-linear regression analysis. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by NVP-BSK805 and vincristine combination therapy using flow cytometry.
Materials:
-
Cancer cell line (e.g., KBV20C)
-
This compound and Vincristine sulfate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with NVP-BSK805, vincristine, the combination, or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a mouse xenograft model.
Caption: Workflow for an In Vivo Xenograft Study.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Vincristine-resistant cancer cell line (e.g., KBV20C)
-
This compound and Vincristine sulfate
-
Appropriate vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject approximately 5 x 10⁶ KBV20C cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches 100-150 mm³.
-
Randomization and Treatment: Randomize mice into four groups: vehicle control, vincristine alone, NVP-BSK805 alone, and the combination. Administer treatments according to a predetermined schedule (e.g., vincristine intraperitoneally once a week, NVP-BSK805 orally daily).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry, to assess target modulation.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
These protocols provide a framework for the preclinical evaluation of NVP-BSK805 and vincristine combination therapy. Researchers should optimize these protocols based on their specific experimental needs and cell models. The synergistic potential of this combination, particularly in overcoming drug resistance, warrants further investigation for its clinical translation in treating resistant cancers.
References
- 1. Co-treatment of Low Dose Pacritinib, a Phase III Jak2 Inhibitor, Greatly Increases Apoptosis of P-gp Over-expressing Cancer Cells With Multidrug Resistance | Anticancer Research [ar.iiarjournals.org]
- 2. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-BSK805 Dihydrochloride in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing NVP-BSK805 dihydrochloride (B599025) in clonogenic survival assays to assess its impact on the long-term proliferative capacity of cancer cells. NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway often dysregulated in myeloproliferative neoplasms and other cancers.[1][2][3][4] This assay is crucial for determining the cytotoxic or cytostatic effects of NVP-BSK805, both as a standalone agent and in combination with other treatments like radiotherapy.[5][6]
Data Presentation
Inhibitory Activity of NVP-BSK805
| Target | IC50 (nM) |
| JAK2 JH1 (JAK homology 1) | 0.48 |
| Full-length wild-type JAK2 | 0.58 ± 0.03 |
| Full-length JAK2 V617F | 0.56 ± 0.04 |
| JAK1 JH1 | 31.63 |
| JAK3 JH1 | 18.68 |
| TYK2 JH1 | 10.76 |
| Data compiled from multiple sources.[2][3] |
Radiosensitizing Effect of NVP-BSK805 in Esophageal Squamous Cell Carcinoma (ESCC) Cells
| Cell Line | NVP-BSK805 Concentration (µM) | Dose Enhancement Ratio (DER10) |
| KYSE-150 | 10 | 1.728 |
| KYSE-150R | 10 | 14.251 |
| The DER10 is the ratio of doses required to achieve a 10% surviving fraction for cells without and with NVP-BSK805 treatment.[5] |
Experimental Protocols
Principle of the Clonogenic Survival Assay
The clonogenic survival assay is an in vitro method to evaluate the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells.[7][8] This assay is the gold standard for measuring cell reproductive death after exposure to cytotoxic agents or radiation.[7][9]
Materials
-
NVP-BSK805 dihydrochloride
-
Appropriate cancer cell lines (e.g., ESCC cell lines KYSE-150, KYSE-150R, KYSE-30, KYSE-180)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
6-well plates or culture dishes
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 6% glutaraldehyde (B144438) or a methanol:acetic acid mix)[7]
-
CO2 incubator (37°C, 5% CO2)
Protocol
-
Cell Preparation and Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.[9]
-
Neutralize trypsin with complete medium and collect the cells.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.[9]
-
Prepare a single-cell suspension.
-
Seed the cells into 6-well plates at a predetermined density. The seeding density should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
-
Treatment with NVP-BSK805:
-
Allow cells to adhere for 24 hours after seeding.
-
Prepare fresh stock solutions of NVP-BSK805 in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentrations (e.g., 5 µM or 10 µM) in complete culture medium.[5]
-
Remove the medium from the wells and add the medium containing NVP-BSK805.
-
Incubate the cells for a specified duration. For radiosensitization studies, a 4-hour pre-treatment is recommended.[5]
-
-
Combination Therapy (Optional - e.g., with Radiation):
-
Colony Formation:
-
Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently rinse the wells with PBS.[9]
-
Add the fixation solution and incubate for 5-10 minutes at room temperature.[9]
-
Remove the fixation solution.
-
Add the 0.5% crystal violet staining solution and incubate for at least 2 hours at room temperature.[9]
-
Carefully remove the crystal violet solution and rinse the plates with tap water until the excess stain is removed.[9]
-
Allow the plates to air dry completely.[9]
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells in each well. A stereomicroscope can be used for more accurate counting.[7]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Visualizations
Signaling Pathway
Caption: NVP-BSK805 inhibits the JAK2/STAT5 signaling pathway.
Experimental Workflow
Caption: Workflow of the NVP-BSK805 clonogenic survival assay.
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. karger.com [karger.com]
- 5. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [bio-protocol.org]
NVP-BSK805 Dihydrochloride: Application Notes for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BSK805 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is frequently implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors.[3] NVP-BSK805 exhibits high selectivity for JAK2 over other JAK family members, making it a valuable tool for investigating the role of JAK2 in cancer biology and a potential therapeutic agent.[2] These application notes provide detailed protocols for utilizing NVP-BSK805 to induce apoptosis in cancer cells, including methods for assessing cell viability, quantifying apoptosis, and analyzing the underlying signaling pathways.
Mechanism of Action
NVP-BSK805 exerts its pro-apoptotic effects by inhibiting the kinase activity of JAK2. This inhibition prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][4] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell survival and proliferation. By blocking this cascade, NVP-BSK805 effectively downregulates anti-apoptotic signals, leading to the induction of programmed cell death. A key indicator of this apoptotic induction is the cleavage of Poly (ADP-ribose) polymerase (PARP), a process executed by caspases.
Data Presentation
Table 1: In Vitro Inhibitory Activity of NVP-BSK805 Dihydrochloride
| Target | IC50 (nM) | Assay Type |
| JAK2 JH1 | 0.48 | Cell-free |
| JAK1 JH1 | 31.63 | Cell-free |
| JAK3 JH1 | 18.68 | Cell-free |
| TYK2 JH1 | 10.76 | Cell-free |
| Full-length wild-type JAK2 | 0.58 ± 0.03 | Cell-free |
| Full-length JAK2 V617F | 0.56 ± 0.04 | Cell-free |
Data compiled from multiple sources.[1]
Table 2: Growth Inhibitory Effects of NVP-BSK805 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 | Notes |
| Human Myeloma Cell Lines (six) | Multiple Myeloma | IC50: 2.6 - 6.8 µmol/L | Dose-dependent activity. |
| INA-6 (IL-6 dependent) | Multiple Myeloma | IC50: < 1 µmol/L | Highly sensitive to NVP-BSK805. |
| Primary Extramedullary Plasma Cell Samples | Plasma Cell Leukemia | IC50: 0.5 - 0.6 µmol/L | In 3 out of 4 patient samples. |
| JAK2V617F-bearing Acute Myeloid Leukemia Cell Lines | Acute Myeloid Leukemia | GI50: < 100 nM | |
| SET-2 | Megakaryoblastic Leukemia | Induced apoptosis.[4] | |
| Esophageal Squamous Carcinoma Cells (KYSE-150, KYSE-150R, KYSE-30, KYSE-180) | Esophageal Squamous Cell Carcinoma | Significantly enhanced radiosensitivity.[5][6] |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is for determining the effect of NVP-BSK805 on the viability and proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of NVP-BSK805 in culture medium. Remove the medium from the wells and add 100 µL of the NVP-BSK805 dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[2]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[1]
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with NVP-BSK805 using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of NVP-BSK805 for the specified duration (e.g., 48 hours). Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of JAK/STAT Pathway and PARP Cleavage
This protocol is to assess the effect of NVP-BSK805 on the phosphorylation of JAK2 and STAT proteins, and to detect the cleavage of PARP as a marker of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-STAT5, anti-STAT5, anti-PARP, anti-cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with NVP-BSK805 as described previously. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[11] Full-length PARP appears at ~116 kDa, and the large cleaved fragment at ~89 kDa.[12]
Visualizations
Caption: NVP-BSK805 inhibits JAK2 phosphorylation, blocking STAT3/5 signaling and inducing apoptosis.
Caption: Workflow for evaluating NVP-BSK805-induced apoptosis in cancer cells.
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. materialneutral.info [materialneutral.info]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for NVP-BSK805 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral bioavailability and half-life of the selective JAK2 inhibitor, NVP-BSK805 dihydrochloride. Detailed experimental protocols for pharmacokinetic studies and an illustration of the relevant signaling pathway are included to support further research and development.
Pharmacokinetic Profile of NVP-BSK805
NVP-BSK805 has demonstrated good oral bioavailability and a long half-life in preclinical studies, making it a promising candidate for oral administration in therapeutic applications.[1] The following table summarizes the key pharmacokinetic parameters determined in mice and rats.
Table 1: Pharmacokinetic Parameters of NVP-BSK805 in Mice and Rats
| Parameter | Mouse (OF-1, female) | Rat (OFA, female) |
| Dose (Oral) | 3 mg/kg | 3 mg/kg |
| Dose (Intravenous) | 1 mg/kg | 1 mg/kg |
| Oral Bioavailability (F%) | 69% | 76% |
| Half-life (t½) - Oral | 5.2 hours | 11.0 hours |
| Half-life (t½) - Intravenous | 4.8 hours | 8.1 hours |
| Cmax (ng/mL) - Oral | 437 | 208 |
| Tmax (h) - Oral | 2.0 | 4.0 |
| AUC₀-∞ (ng·h/mL) - Oral | 3080 | 2580 |
| AUC₀-∞ (ng·h/mL) - Intravenous | 630 | 450 |
| Clearance (CL) (mL/min/kg) | 26.5 | 37.0 |
| Volume of Distribution (Vd) (L/kg) | 10.8 | 24.1 |
Data derived from supplementary materials of Baffert et al., 2010.
Experimental Protocols
The following protocols describe the methodologies used to determine the pharmacokinetic profile of NVP-BSK805 in animal models.
1. In Vivo Pharmacokinetic Study
Objective: To determine the oral bioavailability and half-life of NVP-BSK805 in mice and rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 50 mM citrate (B86180) buffer, pH 3)
-
Vehicle for intravenous administration (e.g., 30% PEG200 / 7% Solutol HS 15 / 63% water (v/v))[2]
-
Female OF-1 mice
-
Female OFA rats
-
Standard laboratory equipment for animal handling and dosing (oral gavage needles, syringes, etc.)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC/MS-MS system
Procedure:
a. Animal Models and Housing:
-
Use female OF-1 mice and female OFA rats for the study.
-
House the animals in appropriate conditions with access to food and water ad libitum, adhering to institutional animal care and use guidelines.
b. Dosing:
-
Oral Administration:
-
Prepare a solution of NVP-BSK805 in a suitable vehicle (e.g., 50 mM citrate buffer, pH 3).
-
Administer a single dose of 3 mg/kg orally via gavage.
-
-
Intravenous Administration:
-
Prepare a solution of NVP-BSK805 in a suitable vehicle (e.g., 30% PEG200 / 7% Solutol HS 15 / 63% water (v/v)).[2]
-
Administer a single dose of 1 mg/kg via tail vein injection.
-
c. Blood Sampling:
-
At predetermined time points post-dosing, collect blood samples from groups of animals.
-
Process the blood samples to obtain plasma.
d. Sample Analysis:
-
Analyze the plasma samples for NVP-BSK805 concentration using a validated LC/MS-MS method.[2]
e. Data Analysis:
-
Plot the plasma concentration of NVP-BSK805 versus time.
-
Calculate the pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, using appropriate software.
-
Determine the oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration, adjusted for dose.
Signaling Pathway and Experimental Workflow
JAK2-STAT5 Signaling Pathway
NVP-BSK805 is a potent and selective inhibitor of JAK2 kinase. The Janus kinase (JAK) family of tyrosine kinases are critical components of signaling pathways that regulate hematopoiesis and immune responses. NVP-BSK805 acts in an ATP-competitive manner to inhibit the phosphorylation of downstream targets, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[1] The inhibition of STAT5 phosphorylation blocks its dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival.[3]
References
Troubleshooting & Optimization
NVP-BSK805 dihydrochloride solubility and stability issues
Welcome to the technical support center for NVP-BSK805 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of NVP-BSK805 dihydrochloride in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). Its primary mechanism of action is to block the JAK2 signaling pathway, which is crucial for the proliferation, differentiation, and survival of certain cells. By inhibiting JAK2, NVP-BSK805 effectively prevents the phosphorylation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits solubility in several common laboratory solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. It is also soluble in water and other solvents as detailed in the table below.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of the compound.
-
Powder: The lyophilized powder should be stored at -20°C and kept desiccated. In this form, it is stable for up to 36 months.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Always keep solutions sealed and protected from moisture.
Q4: Is this compound selective for JAK2?
A4: Yes, this compound displays significant selectivity for JAK2 over other JAK family members. It is more than 20-fold more selective for JAK2 compared to JAK1, JAK3, and TYK2.
Data Presentation
Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 50 mg/mL | 88.74 mM | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO for best results. |
| DMSO | 104 mg/mL | 184.57 mM | |
| Water | < 0.1 mg/mL | Insoluble | |
| Water | 3 mg/mL | 5.32 mM | |
| Ethanol | 14 mg/mL | 24.85 mM | |
| DMF | 20 mg/mL | ||
| PBS (pH 7.2) | 10 mg/mL |
Inhibitory Activity (IC₅₀)
| Target | IC₅₀ |
| JAK2 JH1 | 0.48 nM |
| Full-length wild-type JAK2 | 0.58 ± 0.03 nM |
| Full-length JAK2 V617F | 0.56 ± 0.04 nM |
| JAK1 JH1 | 31.63 nM |
| JAK3 JH1 | 18.68 nM |
| TYK2 JH1 | 10.76 nM |
Signaling Pathway
The diagram below illustrates the canonical JAK2/STAT5 signaling pathway, which is inhibited by NVP-BSK805.
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound or precipitation observed in media.
-
Possible Cause: The compound has limited solubility in aqueous solutions. The solvent used for the stock solution may not be compatible with the final assay conditions.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Gentle warming to 37°C or sonication can aid dissolution.
-
Use Fresh DMSO: Hygroscopic DMSO can negatively impact solubility. Use a fresh, unopened bottle of DMSO for preparing stock solutions.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock in your cell culture medium or assay buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Final Concentration Check: Visually inspect the final solution for any signs of precipitation after dilution. If precipitation occurs, you may need to lower the final concentration of NVP-BSK805 or try a different formulation if available for your specific application.
-
Problem 2: No inhibition of STAT5 phosphorylation observed after treatment.
-
Possible Cause: The compound may have degraded, the treatment time might be insufficient, or the cell line may not rely on the JAK2/STAT5 pathway.
-
Troubleshooting Steps:
-
Confirm Compound Activity: Use a positive control cell line known to have active JAK2/STAT5 signaling (e.g., a cell line with a JAK2 V617F mutation).
-
Optimize Treatment Time: Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal duration of treatment for observing STAT5 phosphorylation inhibition.
-
Check for Pathway Activation: Ensure that the JAK2/STAT5 pathway is active in your experimental model. You may need to stimulate the cells with a cytokine (e.g., erythropoietin) to activate the pathway before adding the inhibitor.
-
Verify Compound Storage: Improper storage can lead to degradation. Ensure that both the solid compound and stock solutions have been stored according to the recommendations.
-
Problem 3: Significant cell death or unexpected off-target effects observed.
-
Possible Cause: The concentration of NVP-BSK805 may be too high, leading to off-target effects or general cytotoxicity. The solvent concentration might also be toxic.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a dose-response experiment with a wide range of concentrations to determine the optimal, non-toxic concentration for your specific cell line.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve NVP-BSK805 to assess solvent toxicity.
-
Assess Off-Target Effects: If unexpected phenotypes are observed, consider the possibility of off-target effects. NVP-BSK805 is selective, but at high concentrations, it may inhibit other kinases.
-
Reduce Incubation Time: If significant toxicity is observed even at lower concentrations, try reducing the incubation time.
-
Experimental Protocols
Experimental Workflow: Assessing NVP-BSK805 Activity
Detailed Protocol: Inhibition of STAT5 Phosphorylation in a Cell-Based Assay
This protocol outlines the steps to assess the inhibitory effect of NVP-BSK805 on STAT5 phosphorylation in a human cell line.
1. Cell Seeding and Culture:
-
Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Culture the cells overnight in their recommended growth medium.
2. NVP-BSK805 Treatment:
-
Prepare a fresh dilution of your this compound stock solution in the cell culture medium to the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing NVP-BSK805 or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 2-4 hours).
3. Cell Lysis:
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
5. Western Blot Analysis:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, you can strip the membrane and re-probe for total STAT5 and a loading control protein (e.g., GAPDH or β-actin).
6. Data Analysis:
-
Quantify the band intensities for p-STAT5 and total STAT5.
-
Normalize the p-STAT5 signal to the total STAT5 signal and/or the loading control to determine the relative inhibition of STAT5 phosphorylation across different treatment conditions.
Technical Support Center: NVP-BSK805 Dihydrochloride and P-glycoprotein Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of NVP-BSK805 dihydrochloride (B599025) on P-glycoprotein (P-gp). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NVP-BSK805 dihydrochloride?
This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It exhibits high affinity for the JAK2 kinase domain, thereby blocking the JAK/STAT signaling pathway. This pathway is crucial for the proliferation and survival of cells in certain hematological malignancies.[3]
Q2: Have off-target effects of NVP-BSK805 on P-glycoprotein (P-gp) been reported?
Yes, studies have shown that this compound exhibits significant inhibitory activity against P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[4][5][6] This off-target effect is important as P-gp is a key transporter involved in the efflux of various drugs from cells, and its inhibition can alter the pharmacokinetics of co-administered P-gp substrates.
Q3: How potent is NVP-BSK805 as a P-gp inhibitor?
Q4: What is the clinical significance of NVP-BSK805 inhibiting P-gp?
The inhibition of P-gp by NVP-BSK805 can have significant clinical implications. By blocking the efflux of co-administered chemotherapeutic agents that are P-gp substrates (e.g., vincristine), NVP-BSK805 can increase their intracellular concentration and enhance their cytotoxic effects in multidrug-resistant cancer cells.[4][5][6] This suggests a potential therapeutic strategy for overcoming P-gp-mediated drug resistance in cancer.
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in P-gp inhibition assays with NVP-BSK805.
-
Possible Cause 1: Compound Stability. NVP-BSK805 solutions may be unstable. It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes.[3]
-
Troubleshooting 1: Prepare fresh stock solutions of NVP-BSK805 in a suitable solvent like DMSO and use them immediately. Avoid repeated freeze-thaw cycles.
-
Possible Cause 2: Assay Variability. P-gp inhibition assays, such as the Calcein-AM or Rhodamine 123 efflux assays, can be sensitive to experimental conditions.
-
Troubleshooting 2: Ensure consistent cell densities, incubation times, and reagent concentrations. Include appropriate positive (e.g., verapamil) and negative controls in every experiment to monitor assay performance.
Issue 2: Difficulty in interpreting data from P-gp ATPase activity assays.
-
Possible Cause: Direct Interference of NVP-BSK805 with the Assay. Some compounds can interfere with the detection method of the ATPase assay (e.g., absorbance or fluorescence).
-
Troubleshooting: Run a control experiment to assess the effect of NVP-BSK805 on the assay's detection system in the absence of P-gp membranes. This will help to identify and correct for any direct interference.
Quantitative Data Summary
While a specific IC50 value for the P-gp inhibitory activity of NVP-BSK805 is not available in the cited literature, the compound's potent on-target activity against JAK2 has been well-characterized.
Table 1: On-Target Activity of this compound against JAK Kinases
| Target | IC50 (nM) |
| JAK2 (JH1 domain) | 0.48 |
| Full-length JAK2 (wild-type) | 0.58 ± 0.03 |
| Full-length JAK2 (V617F mutant) | 0.56 ± 0.04 |
| TYK2 (JH1 domain) | 10.76 |
| JAK3 (JH1 domain) | 18.68 |
| JAK1 (JH1 domain) | 31.63 |
Data sourced from MedChemExpress and Molnova.[1][2]
Table 2: Qualitative Comparison of P-gp Inhibitory Potency
| Compound | Relative P-gp Inhibitory Potency |
| NVP-BSK805 | Higher |
| CEP-33779 | Lower |
| Verapamil (B1683045) | Lower |
Based on findings from Cheon JH, et al. (2017), which state that lower doses of NVP-BSK805 are required for P-gp inhibition compared to CEP-33779 and verapamil.[4][6]
Experimental Protocols
Rhodamine 123 Efflux Assay (General Protocol)
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., KBV20C) and the parental, non-resistant cell line in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of NVP-BSK805 or a positive control (e.g., verapamil) in serum-free medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration, e.g., 5 µM) to all wells and incubate for 1-2 hours at 37°C, protected from light.
-
Efflux: Wash the cells with cold PBS and add fresh, pre-warmed medium. Incubate for another 1-2 hours at 37°C to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). Increased fluorescence in the presence of NVP-BSK805 indicates P-gp inhibition.
P-gp ATPase Activity Assay (General Protocol)
This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp.
-
Reagent Preparation: Prepare a reaction buffer, ATP solution, and a phosphate (B84403) standard curve.
-
Reaction Setup: In a 96-well plate, add purified P-gp-containing membranes to the reaction buffer. Add NVP-BSK805 at various concentrations, a known P-gp substrate (stimulator, e.g., verapamil), and a control inhibitor (e.g., sodium orthovanadate).
-
Initiation and Incubation: Pre-incubate the plate at 37°C. Initiate the reaction by adding MgATP. Incubate for a defined period (e.g., 20-40 minutes) where the reaction is linear.
-
Phosphate Detection: Stop the reaction and add a reagent to detect the amount of inorganic phosphate released.
-
Data Analysis: Measure the absorbance and calculate the amount of phosphate generated. A decrease in verapamil-stimulated ATPase activity in the presence of NVP-BSK805 indicates inhibition.
Visualizations
Caption: NVP-BSK805 inhibits the JAK/STAT signaling pathway.
Caption: Workflow for P-gp inhibition cell-based assays.
Caption: NVP-BSK805 blocks the efflux function of P-glycoprotein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.skku.edu [pure.skku.edu]
- 7. researchgate.net [researchgate.net]
NVP-BSK805 dihydrochloride potential resistance mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NVP-BSK805 dihydrochloride, with a focus on potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVP-BSK805?
A1: NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It targets both wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms (MPNs).[1][2][3] By binding to the ATP-binding site of the JAK2 kinase domain, NVP-BSK805 blocks its kinase activity, leading to the inhibition of downstream signaling pathways, most notably the phosphorylation of STAT5.[1][2][4][5] This inhibition suppresses cell proliferation and can induce apoptosis in JAK2-dependent cancer cells.[2][6]
Q2: My cells that were initially sensitive to NVP-BSK805 are now showing reduced response. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to NVP-BSK805 and other type I JAK inhibitors can arise through several mechanisms:
-
Secondary Mutations in the JAK2 Kinase Domain: Specific point mutations within the ATP-binding pocket of JAK2 can reduce the binding affinity of NVP-BSK805. Commonly reported mutations conferring resistance to type I JAK inhibitors include G993A, Y931C, and L983F.[7][8][9]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways that are independent of JAK2. A key pathway implicated in resistance to JAK inhibitors is the MAPK/ERK pathway.[1][10] Activation of this pathway can maintain cell proliferation and survival even when JAK2 is effectively inhibited.
-
Reactivation of JAK-STAT Signaling via Heterodimerization: Persistent JAK-STAT signaling in the presence of a JAK2 inhibitor can be maintained through the formation of heterodimers between JAK2 and other JAK family members, such as JAK1 or TYK2. This can lead to trans-activation of JAK2, thereby bypassing the inhibitory effect of the drug.[11]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor, leading to decreased efficacy. However, NVP-BSK805 has also been shown to be an inhibitor of P-gp, which may counteract this resistance mechanism in some contexts and even sensitize multidrug-resistant cells to other chemotherapeutic agents.[12][13]
Q3: I have generated a ruxolitinib-resistant cell line. Is it likely to be cross-resistant to NVP-BSK805?
A3: Yes, cross-resistance is likely. Ruxolitinib (B1666119) and NVP-BSK805 are both type I ATP-competitive JAK inhibitors. Resistance mutations that emerge under the selective pressure of ruxolitinib, such as those in the JAK2 kinase domain (e.g., G993A, Y931C, L983F), often confer resistance to other type I inhibitors as well.[7][8][14] Therefore, a ruxolitinib-resistant cell line harboring such mutations is expected to show reduced sensitivity to NVP-BSK805.
Q4: How can I confirm that NVP-BSK805 is inhibiting its target in my cells?
A4: The most direct way to confirm target engagement is to assess the phosphorylation status of downstream effectors of JAK2. A significant reduction in the level of phosphorylated STAT5 (pSTAT5) at Tyr694 upon treatment with NVP-BSK805 is a strong indicator of on-target activity.[2][4][5] This can be measured by western blotting.
Troubleshooting Guides
Problem 1: Reduced or no inhibition of cell proliferation observed at expected IC50 concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell line is inherently resistant. | 1. Sequence the JAK2 gene: Check for pre-existing mutations in the kinase domain that may confer primary resistance. 2. Assess baseline pathway activation: Use western blot to determine if the cells are indeed reliant on the JAK/STAT pathway for proliferation. Look for constitutive pSTAT5 expression. If pSTAT5 is low or absent, the cells may be driven by other signaling pathways. |
| Acquired resistance has developed. | 1. Generate a dose-response curve: Compare the IC50 value of your current cell line to that of the original, sensitive parental line. A significant rightward shift in the curve indicates acquired resistance. 2. Investigate resistance mechanisms: See the "Experimental Protocols" section for methods to identify resistance mutations and assess bypass pathway activation. |
| Drug integrity issues. | 1. Verify drug concentration: Ensure the stock solution was prepared and stored correctly. 2. Use a fresh aliquot: Avoid repeated freeze-thaw cycles. 3. Confirm drug activity: Test the compound on a known sensitive cell line (e.g., SET-2, Ba/F3-JAK2V617F) as a positive control. |
Problem 2: No decrease in pSTAT5 levels after NVP-BSK805 treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal experimental conditions. | 1. Optimize treatment time and concentration: Perform a time-course and dose-response experiment. Inhibition of pSTAT5 is often rapid and may occur at concentrations lower than those required for anti-proliferative effects. 2. Check cell lysis and western blot protocol: Ensure that phosphatase inhibitors are included in the lysis buffer to preserve protein phosphorylation. Verify antibody quality and blotting conditions. |
| Reactivation of JAK-STAT signaling. | 1. Investigate JAK heterodimerization: Co-immunoprecipitate JAK2 and probe for JAK1 or TYK2. An increased interaction in treated cells may suggest this resistance mechanism. |
| Technical issues with western blotting. | 1. Include positive and negative controls: Use untreated cells as a negative control and cells treated with a known JAK inhibitor as a positive control. 2. Optimize antibody concentrations and incubation times. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of NVP-BSK805
| Target | Assay Type | IC50 (nM) | Reference |
| JAK2 (JH1 domain) | Biochemical | 0.48 | [3] |
| JAK2 V617F (full-length) | Biochemical | 0.56 ± 0.04 | [3] |
| JAK2 WT (full-length) | Biochemical | 0.58 ± 0.03 | [3] |
| JAK1 (JH1 domain) | Biochemical | 31.63 | [3] |
| JAK3 (JH1 domain) | Biochemical | 18.68 | [3] |
| TYK2 (JH1 domain) | Biochemical | 10.76 | [3] |
Table 2: Cellular Activity of NVP-BSK805 in JAK2-Mutant Cell Lines
| Cell Line | JAK2 Mutation | Assay Type | GI50 (µM) | Reference |
| SET-2 | V617F | Proliferation | 0.088 | [1] |
| CHRF-288-11 | T875N | Proliferation | 0.23 | [11] |
| UKE-1 | V617F | Proliferation | Not specified | [4] |
| HEL | V617F | Proliferation | >1 | [12] |
Experimental Protocols
Protocol 1: Generation of NVP-BSK805 Resistant Cell Lines
This protocol describes a general method for generating resistant cell lines through continuous exposure to increasing concentrations of NVP-BSK805. The Ba/F3 cell line expressing JAK2-V617F is a suitable model.[15][16]
Materials:
-
Ba/F3-JAK2V617F cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of NVP-BSK805 in the parental Ba/F3-JAK2V617F cell line.
-
Initial drug exposure: Culture the cells in the presence of NVP-BSK805 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell growth: Monitor the cells for signs of recovery and stable growth. This may take several passages.
-
Dose escalation: Once the cells are growing steadily, double the concentration of NVP-BSK805.
-
Repeat dose escalation: Continue this process of monitoring and dose escalation until the cells are able to proliferate in a significantly higher concentration of NVP-BSK805 (e.g., 10-fold the initial IC50).
-
Confirm resistance: Perform a cell viability assay on the newly generated resistant cell line and compare the IC50 to that of the parental cell line.
-
Characterize resistant clones: Isolate single-cell clones from the resistant population for further characterization, including sequencing of the JAK2 gene and analysis of bypass signaling pathways.
Protocol 2: Western Blot for pSTAT5 and pERK
This protocol is for assessing the phosphorylation status of STAT5 and ERK in response to NVP-BSK805 treatment.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT5 (Tyr694), anti-total STAT5, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell treatment: Seed sensitive and resistant cells and allow them to adhere (if applicable). Treat with NVP-BSK805 at the desired concentrations for the specified time (e.g., 1-4 hours for pSTAT5). Include a DMSO-treated control.
-
Cell lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: JAK2-STAT5 signaling pathway and the inhibitory action of NVP-BSK805.
Caption: Potential mechanisms of acquired resistance to NVP-BSK805.
Caption: Troubleshooting workflow for reduced NVP-BSK805 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Jak2 type 1 inhibitors NVP-BSK805 and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 9. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of MAPK and JAK2/STAT3 Pathways Is Critical for the Treatment of BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells | MDPI [mdpi.com]
- 14. Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
Technical Support Center: NVP-BSK805 Dihydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NVP-BSK805 dihydrochloride (B599025) in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of NVP-BSK805?
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4][5] It demonstrates high selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and TYK2.[1][4] The primary molecular mechanism involves the inhibition of the JAK2 kinase domain, which in turn blocks the phosphorylation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[1][4] This inhibition of the JAK2/STAT5 pathway leads to the suppression of cell proliferation and the induction of apoptosis in cells harboring activating JAK2 mutations, such as JAK2(V617F), which is commonly found in myeloproliferative neoplasms.[1][4][6][7]
2. What are the recommended storage conditions for NVP-BSK805 dihydrochloride?
For long-term storage, this compound powder should be stored at -20°C and kept desiccated, where it is stable for at least 3 years.[3][8] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[9][10] It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles.[11] Solutions are noted to be unstable, so preparing them fresh is recommended.[3]
3. How should I prepare this compound for in vivo administration?
This compound is soluble in various solvents. For in vivo studies, oral gavage is a common administration route. The compound has good oral bioavailability, estimated at 45% in mice and 50% in rats.[12]
-
Solubility Data:
-
Water: Soluble up to 100 mM. Another source indicates solubility at 3 mg/mL (5.32 mM).[11]
-
0.1N HCl (aq): Soluble.[13]
-
DMSO: Soluble up to 104 mg/mL (184.57 mM).[11] For in vitro stock solutions, concentrations of 10 mM to 100 mg/mL have been reported.[2][8]
-
Ethanol: Soluble at 14 mg/mL (24.85 mM).[11]
-
For oral administration, NVP-BSK805 has been administered by gavage.[14] While specific formulation details for in vivo studies are not always explicitly stated in publications, a common practice for similar compounds is to formulate them in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of DMSO and PEG300. Researchers should perform small-scale formulation tests to ensure solubility and stability before preparing a large batch for animal studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor compound solubility or precipitation in vehicle. | Improper solvent or pH. | - this compound is soluble in acidic aqueous solutions (0.1N HCl) and water.[13] - For oral gavage, consider formulating in an aqueous vehicle with adjusted pH. - If using co-solvents like DMSO, ensure the final concentration in the dosing solution is low to avoid toxicity. - Perform a small-scale solubility test with your chosen vehicle before preparing the full dosing solution. |
| Lack of efficacy in vivo. | - Inadequate dosage. - Suboptimal administration route or frequency. - Compound degradation. - Model-specific resistance. | - Review published studies for effective dosage ranges in similar models (see Table 1).[2][8][9][12] - NVP-BSK805 has good oral bioavailability.[1][5][12] Ensure correct gavage technique. - Prepare fresh dosing solutions, as solutions can be unstable.[3] - Confirm the expression and activity of the JAK2 target in your specific in vivo model. |
| Observed toxicity or adverse effects in animals. | - High dosage. - Vehicle toxicity. - Off-target effects. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal strain and model. - Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. - While NVP-BSK805 is selective for JAK2, consider potential off-target effects at higher concentrations.[1] |
| Variability in experimental results. | - Inconsistent formulation or dosing. - Animal-to-animal variation. - Instability of the compound. | - Ensure the dosing solution is homogenous and administered consistently. - Increase the number of animals per group to account for biological variability. - Prepare fresh dosing solutions for each administration to minimize degradation.[3] |
Quantitative Data Summary
Table 1: In Vivo Dosages and Effects of NVP-BSK805
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Ba/F3 JAK2(V617F) cell-driven mouse model | 150 mg/kg | Oral (p.o.) | Suppressed STAT5 phosphorylation, splenomegaly, and leukemic cell spreading. | [2][6][8][9][12] |
| BALB/c mice with rhEpo-induced polycythemia | 25, 50, 75, and 100 mg/kg | Oral (p.o.) | Suppressed rhEpo-mediated polycythemia and splenomegaly. | [2][8][9][10] |
| Esophageal Squamous Cell Carcinoma (ESCC) xenograft mice | 30 mg/kg | Gavage | Delayed tumor growth when combined with radiation. | [14] |
| C57BL/6J mice (metabolic study) | 0.03 mg | Intraperitoneal (i.p.) | Increased fat mass and feed efficiency. | [15] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
This protocol is a general guideline based on published research and should be adapted to specific experimental needs.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) for xenograft studies.
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., ESCC cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: V = (A × B²) / 2, where A is the longest diameter and B is the widest diameter.[14]
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, NVP-BSK805 alone, Radiation alone, NVP-BSK805 + Radiation).
-
Compound Preparation: Prepare this compound in a suitable vehicle for oral gavage.
-
Administration: Administer NVP-BSK805 or vehicle daily by oral gavage at the desired dose (e.g., 30 mg/kg).[14]
-
Endpoint: Continue treatment for the specified duration. Monitor tumor volume and body weight throughout the study. The primary endpoint may be tumor growth delay or inhibition.
Visualizations
References
- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. karger.com [karger.com]
- 5. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. apexbt.com [apexbt.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]
NVP-BSK805 dihydrochloride solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of NVP-BSK805 dihydrochloride (B599025) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of NVP-BSK805 dihydrochloride?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of ≥20.95 mg/mL, 25 mg/mL, and up to 50 mM.[1][2] For aqueous solutions, it is soluble in water up to 100 mM and in PBS (pH 7.2) at 10 mg/mL.[2]
Q2: How should I store the solid this compound compound?
A2: The solid compound should be stored desiccated at -20°C for long-term stability, where it can be stable for at least two to four years.[2][3] Some suppliers suggest that storage at +4°C is also acceptable. For shipping, it is typically sent at room temperature.[2][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5] For long-term storage, it is recommended to store aliquots at -80°C, where they are stable for up to 6 months.[5] For shorter-term storage, -20°C is suitable for up to 1 month.[5][6]
Q4: Can I prepare a working solution for in vivo experiments directly in an aqueous buffer?
A4: While this compound has some solubility in aqueous buffers, for in vivo studies, a formulation with co-solvents is often used to ensure solubility and stability. A common method involves using a vehicle of PEG300, Tween-80, and saline.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: If you observe precipitation or cloudiness, gentle warming and/or sonication can be used to aid dissolution.[5] This is a common issue if the compound's solubility limit is exceeded or if it has been stored improperly. Refer to the troubleshooting guide below for more detailed steps.
Data Summary
Solubility Data
| Solvent | Concentration | Reference |
| DMSO | ≥20.95 mg/mL | [1] |
| DMSO | 25 mg/mL | [2] |
| DMSO | up to 50 mM | |
| DMSO | 10 mM | [3][7] |
| Water | up to 100 mM | |
| PBS (pH 7.2) | 10 mg/mL | [2] |
| DMF | 20 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| 0.1N HCl (aq) | Soluble | [8] |
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C (desiccated) | ≥ 2 years | [3] |
| Solid | +4°C | Not specified | |
| Stock Solution | -80°C | 6 months | [5] |
| Stock Solution | -20°C | 1 month | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 563.47 g/mol [6][9]).
-
Solvent Addition: Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 5.63 mg of the compound in 1 mL of DMSO.
-
Dissolution: Vortex or sonicate the solution at room temperature until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Protocol 2: Preparation of an In Vivo Working Solution (Example)
This protocol is based on a method for preparing a formulation for oral administration in mice.[4]
-
Initial Dilution: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, combine the following in the specified order:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Mixing: Mix the PEG300 and Tween-80 thoroughly.
-
Adding the Drug: Add 100 µL of the 25.0 mg/mL DMSO stock solution to the PEG300/Tween-80 mixture and mix until a clear solution is obtained.
-
Final Dilution: Add 450 µL of physiological saline to the mixture to reach a final volume of 1 mL. This results in a final drug concentration of 2.5 mg/mL.
-
Use: It is recommended to use this working solution on the same day it is prepared.[5]
Troubleshooting Guide
Caption: Troubleshooting workflow for NVP-BSK805 solution issues.
Signaling Pathway Inhibition
Caption: NVP-BSK805 inhibits the JAK2-STAT signaling pathway.
References
- 1. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 4. This compound | JAK2 抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. This compound |CAS: Probechem Biochemicals [probechem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. scbt.com [scbt.com]
Technical Support Center: NVP-BSK805 Dihydrochloride Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NVP-BSK805 dihydrochloride (B599025) in western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is NVP-BSK805 dihydrochloride and what is its primary target?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It is frequently used in research to investigate the role of the JAK2 signaling pathway in various cellular processes, particularly in cancer biology.[4][5]
Q2: Which signaling pathway is most relevant to assess after this compound treatment?
A2: The most relevant pathway to examine is the JAK2/STAT3 signaling cascade.[6][7] NVP-BSK805 is expected to inhibit the phosphorylation of JAK2 and its downstream substrate, STAT3. Some studies also show its effect on STAT5 phosphorylation.[2][8]
Q3: What are the expected results on a western blot after treating cells with this compound?
A3: Treatment with NVP-BSK805 is expected to decrease the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in a dose-dependent manner. The total protein levels of JAK2 and STAT3 should remain largely unaffected.
Troubleshooting Common Western Blot Issues
This section addresses specific problems you might encounter when performing a western blot with this compound.
Problem 1: Weak or No Signal for Phosphorylated Proteins (p-JAK2, p-STAT3)
| Possible Cause | Recommended Solution |
| Ineffective NVP-BSK805 Treatment | Ensure the inhibitor is properly dissolved and used at an effective concentration (e.g., 5-10 µM, though optimal concentration may vary by cell line).[4] Verify the treatment duration is sufficient to observe a change in phosphorylation. |
| Low Protein Abundance | Increase the amount of total protein loaded onto the gel. Consider enriching your sample for the target protein via immunoprecipitation. |
| Suboptimal Antibody Performance | Use a different antibody clone or from a different manufacturer. Ensure the primary antibody is validated for western blotting and the species you are using. Check the recommended antibody dilution and consider optimizing it. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins, consider a wet transfer or optimize the semi-dry transfer time and voltage. |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; for phosphorylated proteins, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk, as milk contains phosphoproteins that can cause background. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST). |
| Membrane Handling | Handle the membrane carefully with clean forceps to avoid contamination. Ensure the membrane does not dry out at any stage of the experiment. |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a more specific primary antibody (e.g., monoclonal). Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen. |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody. |
| Protein Degradation | Prepare fresh cell lysates and always add protease inhibitors to your lysis buffer. Keep samples on ice throughout the preparation process. |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per lane to minimize non-specific antibody binding. |
Quantitative Data Summary
The following table provides illustrative quantitative data representing the expected outcome of a western blot experiment investigating the effect of NVP-BSK805 on p-STAT3 levels. The data is presented as a fold change in normalized densitometry readings relative to the untreated control.
| Treatment | Concentration (µM) | Normalized p-STAT3/Total STAT3 Ratio (Fold Change) |
| Untreated Control | 0 | 1.00 |
| NVP-BSK805 | 1 | 0.65 |
| NVP-BSK805 | 5 | 0.25 |
| NVP-BSK805 | 10 | 0.10 |
Note: These values are for illustrative purposes and actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Experimental Protocols
Detailed Western Blot Protocol for Assessing NVP-BSK805 Efficacy
This protocol is designed to assess the inhibition of JAK2 and STAT3 phosphorylation in a cell line of interest after treatment with NVP-BSK805.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 4 hours).[4] Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.[4]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.[4]
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3) overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer as a starting point.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.[4]
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the intensity of the phosphorylated protein to the total protein.
Visualizations
Signaling Pathway
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of NVP-BSK805.
Experimental Workflow
Caption: A standard workflow for western blot analysis of NVP-BSK805-treated samples.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
NVP-BSK805 dihydrochloride unexpected effects in cell culture
Welcome to the technical support center for NVP-BSK805 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of NVP-BSK805 in cell culture and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NVP-BSK805?
NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It acts on both the wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms.[1][3] By binding to the ATP-binding site of the JAK2 kinase domain, NVP-BSK805 blocks its catalytic activity.[4] This inhibition prevents the phosphorylation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][3] The suppression of STAT5 phosphorylation leads to reduced cell proliferation and the induction of apoptosis in cells dependent on JAK2 signaling.[1][3]
Q2: What is the selectivity profile of NVP-BSK805?
NVP-BSK805 exhibits high selectivity for JAK2 over other members of the JAK family. In vitro studies have shown that it is more than 20-fold more selective for JAK2 compared to JAK1, JAK3, and TYK2.[1][3][5] It also demonstrates excellent selectivity when tested against a broader panel of kinases.[1][3][5]
Q3: How should I prepare and store NVP-BSK805 stock solutions?
It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in an anhydrous organic solvent such as DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Of particular note, some suppliers indicate that solutions of NVP-BSK805 are unstable.[4] Therefore, it is best practice to prepare fresh solutions from powder for each experiment or use small, pre-packaged sizes to ensure potency.[4]
Q4: What are the expected effects of NVP-BSK805 in sensitive cell lines?
In cell lines with activating JAK2 mutations (e.g., JAK2-V617F), such as SET-2 and HEL cells, NVP-BSK805 is expected to:
-
Inhibit constitutive STAT5 phosphorylation at concentrations of 100 nM or higher.[2][6]
-
Suppress cell proliferation, with GI50 values typically below 100 nM.[2][6][7]
-
Induce apoptosis in a dose- and time-dependent manner.[1][3][7]
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity or inhibition of proliferation.
-
Possible Cause 1: Inhibitor Instability. As noted by suppliers, solutions of NVP-BSK805 can be unstable.[4]
-
Troubleshooting Step: Prepare a fresh stock solution of NVP-BSK805 from powder for each experiment. Avoid using previously prepared and stored solutions.
-
-
Possible Cause 2: Cell Line Insensitivity. The cell line you are using may not be dependent on the JAK2 signaling pathway for proliferation and survival.
-
Troubleshooting Step: Confirm that your cell line expresses an activated form of JAK2 (e.g., JAK2 V617F) or is otherwise known to be sensitive to JAK2 inhibition. Include a positive control cell line known to be sensitive to NVP-BSK805 (e.g., SET-2 or Ba/F3-JAK2V617F cells) in your experiments.
-
-
Possible Cause 3: Suboptimal Assay Conditions. Factors such as cell seeding density, treatment duration, and serum concentration in the media can influence the apparent potency of the inhibitor.
-
Troubleshooting Step: Optimize your cell viability assay conditions. Ensure a consistent seeding density and consider increasing the treatment duration (e.g., up to 72 or 96 hours for some cell lines).[6]
-
-
Possible Cause 4: Discrepancy between Biochemical and Cellular Potency. High potency in a biochemical assay (against the isolated enzyme) does not always translate to high potency in a cellular context.[8]
-
Troubleshooting Step: This is a common phenomenon with kinase inhibitors.[8] Factors such as cell permeability and engagement of the target in the complex cellular environment can affect efficacy.[8] Focus on the cellular assay results for determining the effective concentration in your model system.
-
Problem 2: I am observing unexpected or inconsistent off-target effects.
-
Possible Cause 1: Inhibition of P-glycoprotein (P-gp). At higher concentrations (5 µM), NVP-BSK805 has been shown to have P-gp inhibitory activity.[2][6] This can sensitize drug-resistant cells to other chemotherapeutic agents.[2][6]
-
Troubleshooting Step: Be aware of this potential off-target effect, especially when working with multidrug-resistant cell lines or in combination therapy studies. If this effect is not desired, use the lowest effective concentration of NVP-BSK805 that inhibits JAK2 signaling.
-
-
Possible Cause 2: Interference with Other Signaling Pathways. While selective, kinase inhibitors can sometimes engage other signaling pathways, leading to unexpected phenotypes. For instance, in vivo studies have shown that NVP-BSK805 can interfere with leptin signaling, which also relies on JAK2.[9][10]
-
Troubleshooting Step: Carefully characterize the phenotype you are observing. If it is inconsistent with JAK2-STAT5 inhibition, consider performing broader pathway analysis (e.g., phospho-kinase arrays) to identify other affected pathways in your specific cell model.
-
Problem 3: My cells are developing resistance to NVP-BSK805 over time.
-
Possible Cause 1: Activation of Bypass Signaling Pathways. Cells can develop resistance to kinase inhibitors by upregulating parallel signaling pathways that compensate for the inhibition of the primary target.[11]
-
Troubleshooting Step: Investigate the activation status of other survival pathways (e.g., PI3K/Akt, MAPK/ERK) in your resistant cell population. Combination therapy with inhibitors of these bypass pathways may be necessary to overcome resistance.[11]
-
-
Possible Cause 2: Genetic Drift and Clonal Selection. Continuous passaging of cell lines can lead to the selection of a subpopulation of cells that are inherently less sensitive to the inhibitor.
-
Troubleshooting Step: Use low-passage number cells for your experiments. Regularly perform cell line authentication to ensure the identity and characteristics of your cell line have not changed.
-
Quantitative Data Summary
| Target | Assay Type | IC50 / GI50 | Cell Line | Reference |
| JAK2 JH1 | Biochemical | 0.48 nM | - | [6] |
| FL JAK2 wt | Biochemical | 0.58 ± 0.03 nM | - | [2][6] |
| FL JAK2 V617F | Biochemical | 0.56 ± 0.04 nM | - | [2][6] |
| JAK1 JH1 | Biochemical | 31.63 nM | - | [6] |
| JAK3 JH1 | Biochemical | 18.68 nM | - | [6] |
| TYK2 JH1 | Biochemical | 10.76 nM | - | [6] |
| JAK2V617F-dependent | Proliferation | <100 nM | Ba/F3 | [2] |
| JAK2V617F-bearing | Proliferation | <100 nM | AML cell lines | [2][6] |
| Human Myeloma | Proliferation | 2.6 - 6.8 µM | Various |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is adapted from methodologies used to assess the antiproliferative effects of JAK2 inhibitors.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X concentration series of NVP-BSK805 in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: After allowing the cells to adhere (for adherent lines) or acclimate (for suspension lines) for 24 hours, remove the medium and add the 2X NVP-BSK805 solutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary between cell lines.[6]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting the absorbance against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Phosphorylated STAT5 (pSTAT5)
This protocol is a standard method to assess the inhibition of JAK2 downstream signaling.
-
Cell Treatment: Plate cells and treat with various concentrations of NVP-BSK805 (and a vehicle control) for a predetermined time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT5 (Tyr694) and total STAT5 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.
Caption: Troubleshooting workflow for unexpected NVP-BSK805 results.
Caption: Potential causes for reduced NVP-BSK805 efficacy.
References
- 1. apexbt.com [apexbt.com]
- 2. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]
- 11. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating NVP-BSK805 Dihydrochloride: A Technical Guide to Overcoming Experimental Variability
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent and selective JAK2 inhibitor, NVP-BSK805 dihydrochloride (B599025), achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides a comprehensive resource to troubleshoot common issues and answer frequently asked questions, ensuring the reliability of your research data.
Troubleshooting Guide
Experimental variability with NVP-BSK805 dihydrochloride can arise from several factors, from solution preparation to assay execution. This guide provides a systematic approach to identifying and resolving these challenges.
Issue 1: Inconsistent or No Inhibition of JAK2 Signaling (e.g., p-STAT5 levels remain high)
-
Possible Cause 1: Compound Instability. this compound solutions can be unstable.[1]
-
Troubleshooting Step: Always prepare fresh working solutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] For aqueous solutions, it is recommended to use them within one month when stored at -20°C.[4][5]
-
-
Possible Cause 2: Incorrect Compound Concentration. Errors in calculation or dilution can lead to a final concentration that is too low to be effective.
-
Troubleshooting Step: Double-check all calculations for preparing stock and working solutions. Use calibrated pipettes for accurate liquid handling. Consider performing a dose-response experiment to confirm the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Suboptimal Assay Conditions. The duration of treatment or the timing of analysis may not be optimal to observe the inhibitory effect.
-
Troubleshooting Step: Confirm that the JAK2/STAT5 pathway is active in your cell model. Measure the levels of phosphorylated STAT5 (p-STAT5) by Western blot after a short treatment duration (e.g., 1-2 hours) with a range of NVP-BSK805 concentrations.[6]
-
Issue 2: High Variability in Cell Viability or Cytotoxicity Assays
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Always include a vehicle control group in your experiments, which consists of cells treated with the same concentration of the solvent used for the highest drug concentration.[6] Aim to keep the final DMSO concentration in the culture medium below 0.5%.
-
-
Possible Cause 2: Compound Precipitation. this compound has limited solubility in aqueous solutions. Precipitation can lead to inconsistent effective concentrations.
-
Troubleshooting Step: Visually inspect your prepared solutions for any signs of precipitation. If precipitation is observed, gently warm the solution at 37°C and/or use an ultrasonic bath to aid dissolution.[7] For in vivo studies, specific formulation protocols may be required.
-
-
Possible Cause 3: Cell Line-Specific Sensitivity. Different cell lines can exhibit varying sensitivity to JAK2 inhibition and the compound itself.
Issue 3: Unexpected or Off-Target Effects
-
Possible Cause 1: High Compound Concentration. At higher concentrations, the selectivity of NVP-BSK805 for JAK2 over other kinases may decrease, leading to off-target effects.[8]
-
Troubleshooting Step: Use the lowest effective concentration of NVP-BSK805 as determined by your dose-response experiments. If unexpected phenotypes are observed, consider performing a kinase profile screen to identify potential off-target interactions.[9]
-
-
Possible Cause 2: Inhibition of Other JAK Family Members. While highly selective for JAK2, NVP-BSK805 can inhibit other JAK family members (JAK1, JAK3, TYK2) at higher concentrations.[1][10][11]
-
Troubleshooting Step: Be aware of the IC50 values for other JAK kinases (see Table 1). If your experimental system involves signaling through other JAKs, interpret the data with caution, especially at higher concentrations of the inhibitor.
-
Logical Troubleshooting Workflow
digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="NVP-BSK805 Troubleshooting", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];start [label="Start | Experimental Issue Observed", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inconsistent_inhibition [label="Inconsistent/No Inhibition | (e.g., p-STAT5 levels)", fillcolor="#FBBC05", fontcolor="#202124"]; high_variability [label="High Variability in Cell Assays | (e.g., Viability, Cytotoxicity)", fillcolor="#FBBC05", fontcolor="#202124"]; off_target_effects [label="Unexpected/Off-Target Effects", fillcolor="#FBBC05", fontcolor="#202124"]; check_compound [label="Check Compound | Fresh Solution? | Correct Concentration?", shape="diamond", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Check Solvent | Vehicle Control? | Precipitation?", shape="diamond", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_concentration [label="Check Concentration | Dose-Response? | Lowest Effective Dose?", shape="diamond", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_assay [label="Optimize Assay | Time Course? | Pathway Activity?", fillcolor="#34A853", fontcolor="#FFFFFF"]; determine_ic50 [label="Determine Cell-Specific IC50/GI50", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate_on_target [label="Validate On-Target Effect | Rescue Experiment? | Kinase Profiling?", fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> inconsistent_inhibition; start -> high_variability; start -> off_target_effects; inconsistent_inhibition -> check_compound [label="Yes"]; check_compound -> optimize_assay [label="No"]; high_variability -> check_solvent [label="Yes"]; check_solvent -> determine_ic50 [label="No"]; off_target_effects -> check_concentration [label="Yes"]; check_concentration -> validate_on_target [label="No"];
}
Caption: A logical workflow for troubleshooting common experimental issues with NVP-BSK805.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][7] By binding to the ATP-binding site of the JAK2 kinase domain, it prevents the phosphorylation and activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5.[12][13] This inhibition disrupts critical cellular processes like proliferation and survival, and can induce apoptosis in JAK2-dependent cells.[8][12]
Q2: How should I prepare and store this compound?
A2: this compound powder is typically stored at -20°C for up to 3 years.[1] For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[4] This stock solution should be aliquoted to avoid multiple freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is crucial to prepare fresh working solutions from the stock for each experiment, as solutions can be unstable.[1]
Q3: What are the recommended concentrations of NVP-BSK805 for cell-based assays?
A3: The effective concentration of NVP-BSK805 can vary significantly depending on the cell line and the specific assay. For inhibiting the proliferation of cells with the JAK2 V617F mutation, GI50 values are often below 100 nM.[2][14] However, for inducing apoptosis, concentrations in the micromolar range (e.g., 0.5 µM to 10 µM) may be required.[15][16] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the known off-target effects of NVP-BSK805?
A4: While NVP-BSK805 is highly selective for JAK2, it can inhibit other JAK family members (JAK1, JAK3, and TYK2) with lower potency.[1][10][11] At higher concentrations, the potential for off-target effects on other kinases increases.[8] If you observe unexpected phenotypes, it is important to consider the possibility of off-target effects and to use the lowest effective concentration of the inhibitor.
Q5: Can NVP-BSK805 be used in animal studies?
A5: Yes, NVP-BSK805 has been shown to be orally bioavailable and effective in in vivo models.[12] Doses ranging from 50 to 150 mg/kg administered orally have been used in mice to suppress STAT5 phosphorylation, reduce splenomegaly, and inhibit the growth of JAK2-dependent tumors.[2][3][17]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of NVP-BSK805
| Target | IC50 (nM) |
| JAK2 JH1 | 0.48[1][10][11] |
| Full-length JAK2 (wild-type) | 0.58 ± 0.03[2] |
| Full-length JAK2 (V617F) | 0.56 ± 0.04[2] |
| TYK2 JH1 | 10.76[1] |
| JAK3 JH1 | 18.68[1] |
| JAK1 JH1 | 31.63[1] |
Table 2: Cellular Activity of NVP-BSK805 in JAK2 V617F-mutant Cell Lines
| Cell Line | Assay | Endpoint | Concentration | Reference |
| SET-2 | Proliferation | GI50 | < 100 nM | [2][14] |
| HEL | Proliferation | GI50 | < 100 nM | [14] |
| MB-02 | Proliferation | GI50 | < 100 nM | [14] |
| SET-2 | Apoptosis | Induction | 150 nM - 1 µM | [14] |
| INA-6 | Proliferation | IC50 | < 1 µM | [16] |
| Primary Myeloma Cells | Cytotoxicity | IC50 | 0.5 - 0.6 µM | [16] |
Table 3: In Vivo Efficacy of NVP-BSK805
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Ba/F3 JAK2 V617F xenograft (mice) | 150 mg/kg, p.o. | Blocked STAT5 phosphorylation, reduced splenomegaly | [2][3] |
| rhEpo-induced polycythemia (mice) | 50, 75, 100 mg/kg, p.o. | Suppressed polycythemia and splenomegaly | [2][3] |
| Esophageal cancer xenograft (mice) | 30 mg/kg, gavage | Enhanced radiosensitivity | [15] |
Signaling Pathway
The primary mechanism of action of NVP-BSK805 is the inhibition of the JAK2/STAT signaling pathway. This pathway is crucial for transmitting signals from various cytokines and growth factors from the cell surface to the nucleus, where they regulate gene expression involved in cell proliferation, differentiation, and survival.
Caption: NVP-BSK805 inhibits the JAK2/STAT signaling pathway.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 Inhibition
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere or reach the desired confluency.
-
Starve cells in a serum-free or low-serum medium for 4-6 hours, if necessary, to reduce basal signaling.
-
Treat cells with a range of NVP-BSK805 concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (e.g., p-STAT5 Tyr694) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability (WST-1) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the assay.
-
-
Compound Treatment:
-
Prepare a serial dilution of NVP-BSK805 in culture medium.
-
Add the diluted compound to the wells, ensuring a final volume that is consistent across all wells. Include a vehicle control and a no-treatment control.
-
-
Incubation:
-
WST-1 Reagent Addition:
-
Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the GI50 value.
-
Protocol 3: Clonogenic Survival Assay
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate to allow for colony formation.
-
-
Compound Treatment:
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with NVP-BSK805 at various concentrations for a specific duration (e.g., 24 hours).
-
-
Colony Formation:
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation (colonies should contain at least 50 cells).[15]
-
-
Staining and Counting:
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. adooq.com [adooq.com]
- 6. benchchem.com [benchchem.com]
- 7. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. karger.com [karger.com]
- 9. benchchem.com [benchchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. NVP BSK 805 | CAS 2320258-95-3 | NVPBSK805 | Tocris Bioscience [tocris.com]
- 12. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. apexbt.com [apexbt.com]
NVP-BSK805 dihydrochloride dose-response curve analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NVP-BSK805 dihydrochloride (B599025) in dose-response curve analysis and other related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVP-BSK805?
A1: NVP-BSK805 is a selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] It has a high affinity for the ATP-binding site of JAK2, with a Ki of 0.43 nM.[1] This inhibition prevents the transphosphorylation and activation of JAK2, which in turn blocks the downstream signaling pathways, most notably the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5).[1][2][3] The molecule shows significant selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and TYK2.[1][3]
Q2: In which cell lines has NVP-BSK805 been shown to be effective?
A2: NVP-BSK805 has demonstrated potent activity in cell lines harboring the JAK2V617F mutation, which is common in myeloproliferative neoplasms.[3] It effectively inhibits proliferation and induces apoptosis in cell lines such as SET-2 and MB-02.[1][4] Additionally, it has been shown to enhance the radiosensitivity of esophageal squamous cell carcinoma (ESCC) cells, including KYSE-150, KYSE-150R, KYSE-30, and KYSE-180.[5]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: For in vitro studies, concentrations can range from nanomolar to low micromolar. NVP-BSK805 potently inhibits STAT5 phosphorylation by over 90% at a concentration of 100 nM in MB-02 and SET-2 cells.[1] The half-maximal growth inhibition (GI50) in JAK2V617F mutant cultures is typically in the range of 39-331 nM.[1] For radiosensitization studies in ESCC cells, concentrations of 5 µM and 10 µM have been used.[5]
Dose-Response Data
The following tables summarize the reported in vitro and in vivo efficacy of NVP-BSK805.
Table 1: In Vitro Activity of NVP-BSK805
| Parameter | Cell Line/Target | Value | Reference |
| IC50 | Wild-type JAK2 | 0.58 nM | [1] |
| JAK2V617F | 0.56 nM | [1] | |
| TYK2 | 10.76 nM | [1] | |
| JAK3 | 18.68 nM | [1] | |
| JAK1 | 31.63 nM | [1] | |
| GI50 | JAK2V617F mutant cultures | 39-331 nM | [1] |
| Ki | JAK2 | 0.43 nM | [1] |
Table 2: In Vivo Efficacy of NVP-BSK805
| Animal Model | Dosing Regimen | Effect | Reference |
| Ba/F3 JAK2V617F-bearing mice | 150 mg/kg p.o. | Suppressed STAT5 phosphorylation, splenomegaly, and leukemic cell spreading | [1][4] |
| rhEpo-induced splenomegaly and polycythemia in mice | 50-100 mg/kg p.o. | Efficacious against splenomegaly and polycythemia | [1] |
| rhEpo-induced splenomegaly and polycythemia in rats | 25-50 mg/kg p.o. | Efficacious against splenomegaly and polycythemia | [1] |
| Esophageal cancer xenograft | 30 mg/kg by gavage | Delayed tumor growth when combined with radiation | [5] |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Inhibition of STAT5 Phosphorylation
-
Cell Culture: Culture JAK2V617F-positive cells (e.g., SET-2) in appropriate media.
-
Treatment: Treat cells with varying concentrations of NVP-BSK805 (e.g., 0-1000 nM) for a specified duration (e.g., 4 hours).
-
Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[2]
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Analysis: Quantify band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.
Troubleshooting:
-
No inhibition of p-STAT5:
-
Verify compound activity: Ensure the NVP-BSK805 stock solution is fresh and has been stored correctly.
-
Check cell line: Confirm the cell line expresses the target (JAK2V617F) and has constitutive STAT5 phosphorylation.
-
Optimize treatment time: The inhibition of p-STAT5 is often rapid; ensure the treatment time is appropriate.
-
-
High background on Western blot:
-
Optimize antibody concentrations: Titrate primary and secondary antibodies to reduce non-specific binding.
-
Improve washing steps: Increase the duration and number of washes to reduce background noise.
-
Protocol 2: Cell Proliferation (GI50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Treatment: Add a serial dilution of NVP-BSK805 to the wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTS) to measure the number of viable cells.
-
Data Analysis: Plot the percentage of growth inhibition against the log of the NVP-BSK805 concentration and fit a dose-response curve to determine the GI50 value.
Troubleshooting:
-
Inconsistent GI50 values:
-
Standardize cell seeding: Ensure a consistent number of cells are seeded in each well.
-
Check for compound precipitation: NVP-BSK805 may precipitate at higher concentrations. Visually inspect the wells and consider using a lower concentration range or a different solvent. For solubility, warming the tube at 37°C and using an ultrasonic bath may help.[4][6]
-
Monitor cell health: Ensure cells are healthy and in the exponential growth phase before treatment.
-
-
High variability between replicates:
-
Improve pipetting technique: Use calibrated pipettes and ensure proper mixing to achieve homogenous cell suspensions and compound dilutions.
-
Avoid edge effects: Consider not using the outer wells of the 96-well plate, as they are more prone to evaporation.
-
Visualizations
Caption: The JAK2-STAT signaling pathway and the inhibitory action of NVP-BSK805.
References
- 1. NVP-BSK805 Trihydrochloride = 98 HPLC 2320258-95-3 [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. dovepress.com [dovepress.com]
- 6. apexbt.com [apexbt.com]
Technical Support Center: NVP-BSK805 Dihydrochloride Combination Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NVP-BSK805 dihydrochloride (B599025) in combination with other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NVP-BSK805 dihydrochloride?
NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of downstream signaling proteins.[3] The primary downstream target of JAK2 is the Signal Transducer and Activator of Transcription 5 (STAT5).[1][4] Inhibition of JAK2 by NVP-BSK805 leads to reduced phosphorylation of STAT5, which in turn suppresses cell proliferation and can induce apoptosis in cell lines dependent on JAK2 signaling.[1][3][4]
Q2: What is the selectivity profile of NVP-BSK805?
NVP-BSK805 displays significant selectivity for JAK2 over other members of the JAK family. In vitro studies have shown it to be more than 20-fold more selective for JAK2 compared to JAK1, JAK3, and TYK2.[1][3][4][5] Its selectivity is even greater when compared to a broader panel of kinases, where it shows over 100-fold selectivity.[3][5]
Q3: Is NVP-BSK805 effective against JAK2 mutations?
Yes, NVP-BSK805 is effective against both wild-type JAK2 and the common activating mutation JAK2(V617F).[1] The JAK2(V617F) mutation is found in a high percentage of patients with myeloproliferative neoplasms such as polycythemia vera.[1] NVP-BSK805 has been shown to potently inhibit the proliferation of cells bearing the JAK2(V617F) mutation.[1][3] It has also shown efficacy against other JAK2 mutations, such as the T875N mutation.[3]
Q4: What are the recommended storage and handling conditions for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions are best prepared fresh for each experiment as they can be unstable.[6][7] If storage of a stock solution is necessary, it should be stored at -20°C or -80°C for a limited time; for example, storage at -20°C is recommended for up to one month.[8] The compound is soluble in DMSO and water.
Troubleshooting Guide
Issue 1: Unexpected or Lack of Synergy with a Combination Partner
| Possible Cause | Troubleshooting Steps |
| Antagonistic or Protective Interaction | When combining NVP-BSK805 with the BCR-ABL inhibitor imatinib, a protective effect on cells has been observed, rather than a synergistic or additive effect.[3][7][9][10][11] This suggests a complex interaction between the JAK/STAT and BCR-ABL pathways. Consider that antagonism is a possible outcome and investigate the underlying mechanism. Evaluate different dosing schedules or concentrations. |
| Cell Line-Specific Responses | The outcome of a drug combination can be highly dependent on the genetic background of the cell line used. A combination that is synergistic in one cell line may be additive or even antagonistic in another. Test the combination in a panel of cell lines with different genetic backgrounds to determine the context-dependency of the interaction. |
| Suboptimal Drug Concentrations | The synergistic effect of a drug combination may only occur within a specific concentration range for each drug. Perform a dose-matrix experiment where a range of concentrations of both NVP-BSK805 and the partner drug are tested to identify the optimal concentrations for synergy. |
| Incorrect Data Analysis | The choice of synergy model (e.g., Loewe, Bliss, HSA, ZIP) can influence the interpretation of the results.[12][13] Use multiple synergy models to analyze your data and ensure a robust conclusion. Software packages like SynergyFinder can be used for this purpose.[12] |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability | NVP-BSK805 solutions can be unstable.[6][7] Always prepare fresh stock solutions in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Culture Variability | Ensure consistent cell passage number, seeding density, and growth phase (logarithmic phase is recommended) for all experiments.[14] Monitor cell health and morphology regularly. |
| Off-Target Effects | At higher concentrations, the antiproliferative effects of NVP-BSK805 might be due to the inhibition of other kinases.[8] To confirm that the observed effect is due to JAK2 inhibition, perform rescue experiments by introducing an inhibitor-resistant form of JAK2. Also, consider profiling NVP-BSK805 against a broader kinase panel to identify potential off-targets. |
Issue 3: Paradoxical Increase in JAK2 Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Inhibitor-Induced Conformational Change | Some ATP-competitive JAK2 inhibitors can paradoxically increase the phosphorylation of the JAK2 activation loop (Tyr1007/1008) while still inhibiting downstream STAT5 phosphorylation.[3][15] This is thought to be due to the inhibitor protecting the activation loop from phosphatases. |
| Confirmation of Downstream Inhibition | When observing JAK2 hyperphosphorylation, it is crucial to concurrently measure the phosphorylation of downstream targets like STAT5. A decrease in pSTAT5 levels despite an increase in pJAK2 would confirm that the inhibitor is effectively blocking the signaling pathway. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of NVP-BSK805 Against JAK Family Kinases
| Kinase | IC₅₀ (nM) |
| JAK2 JH1 | 0.48[6][7][8][12] |
| JAK1 JH1 | 31.63[6][7][8][12] |
| JAK3 JH1 | 18.68[6][7][8][12] |
| TYK2 JH1 | 10.76[6][7][8][12] |
| Full-length JAK2 (wild-type) | 0.58 ± 0.03[8][12] |
| Full-length JAK2 (V617F) | 0.56 ± 0.04[8][12] |
Table 2: Growth Inhibition (GI₅₀) of NVP-BSK805 in Various Cell Lines
| Cell Line | Relevant Mutation | GI₅₀ (µM) |
| CHRF-288-11 | JAK2 T875N | 0.23[3] |
| SET-2 | JAK2 V617F | <0.1[12][16] |
| UKE-1 | JAK2 V617F | Not explicitly stated, but showed response[3] |
| HEL | JAK2 V617F | Weak response[7] |
| K562 | BCR-ABL | >1[17] |
| BV173 | BCR-ABL | 2.07[8] |
| INA-6 (Multiple Myeloma) | IL-6 dependent | <1[5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 (pSTAT5)
This protocol is adapted from standard Western blotting procedures to assess the inhibition of JAK2 activity by NVP-BSK805.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of NVP-BSK805 (e.g., 0.1, 0.5, 1 µM) or in combination with another kinase inhibitor for a specified time (e.g., 30 minutes to 24 hours).[3] Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT5 (e.g., Tyr694) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an ECL substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5 and a loading control like GAPDH or β-tubulin.
Protocol 2: Cell Proliferation Assay (XTT or WST-1)
This protocol is used to determine the effect of NVP-BSK805, alone or in combination, on cell viability and proliferation.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of NVP-BSK805 and the combination drug in culture medium. For a combination study, a dose matrix of both drugs should be prepared. Add the drug solutions to the wells. Include vehicle control wells (DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, in a humidified incubator at 37°C and 5% CO₂.[3][8]
-
Addition of Reagent: Add 50 µL of XTT or WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. For single-agent treatments, plot the percentage of viability against the log of the drug concentration to determine the GI₅₀ value. For combination treatments, use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores.[12]
Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of NVP-BSK805.
Caption: Experimental workflow for a drug combination synergy study.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of the JAK2-selective inhibitors NVP-BSK805 and NVP-BVB808 in BCR-ABL or JAK2 mutation-positive cell lines - OAK Open Access Archive [oak.novartis.com]
- 8. karger.com [karger.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Jak2 type 1 inhibitors NVP-BSK805 and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdc-berlin.de [mdc-berlin.de]
- 12. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Myelofibrosis Models: NVP-BSK805 Dihydrochloride vs. Ruxolitinib
A Comparative Guide for Researchers and Drug Development Professionals
Myelofibrosis, a chronic and debilitating myeloproliferative neoplasm, is primarily driven by the dysregulation of the Janus kinase (JAK) signaling pathway. The discovery of activating mutations in JAK2, particularly the V617F mutation, has paved the way for targeted therapies. Ruxolitinib (B1666119), a potent JAK1/2 inhibitor, was the first drug approved for myelofibrosis and remains a cornerstone of treatment.[1][2] Emerging from the preclinical pipeline is NVP-BSK805 dihydrochloride (B599025), a highly selective JAK2 inhibitor.[3][4] This guide provides a detailed, data-driven comparison of these two compounds in preclinical myelofibrosis models, offering insights into their respective mechanisms, potency, and efficacy.
Performance at a Glance: Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance metrics of NVP-BSK805 dihydrochloride and ruxolitinib based on available experimental data. It is important to note that the data presented here are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Table 1: In Vitro Kinase Inhibition | |
| Parameter | This compound |
| JAK1 IC50 | 31.63 nM[3][5] |
| JAK2 IC50 | 0.48 nM (JH1 domain)[3][5] |
| JAK2 V617F IC50 | 0.56 ± 0.04 nM[3][6] |
| JAK3 IC50 | 18.68 nM[3][5] |
| TYK2 IC50 | 10.76 nM[3][5] |
| Mechanism of Action | ATP-competitive[3][6] |
| Table 2: Cellular Activity in Myelofibrosis-Relevant Cell Lines | |
| Parameter | This compound |
| Cell Line | GI50/IC50 |
| JAK2V617F-bearing AML cell lines | <100 nM (GI50)[3][6] |
| INA-6 (IL-6 dependent) | <1 µM (IC50)[7] |
| SET-2 (JAK2V617F) | IC50 between 2.6 µM and 6.8 µM[7] |
| Table 3: In Vivo Efficacy in Murine Myelofibrosis Models | |
| Parameter | This compound |
| Model | Key Findings |
| Ba/F3 JAK2V617F cell-driven mouse model | Blocks STAT5 phosphorylation, reduces splenomegaly, and suppresses leukemic cell spreading at 150 mg/kg (p.o.)[3][6] |
| rhEpo-mediated polycythemia model | Suppresses polycythemia and splenomegaly at 50, 75, and 100 mg/kg (p.o.)[3] |
| Adiposity in mice | Chronic peripheral administration led to increased fat mass.[8] |
Unraveling the Mechanism: The JAK-STAT Signaling Pathway
Both NVP-BSK805 and ruxolitinib exert their therapeutic effects by targeting the Janus kinase (JAK) family of tyrosine kinases, which are central to the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors that regulate hematopoiesis and immune responses. In myelofibrosis, mutations in JAK2 lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and the production of inflammatory cytokines.
Experimental Deep Dive: Protocols and Workflows
The following sections detail the methodologies for the key experiments cited in this comparison, providing a framework for reproducing and expanding upon these findings.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reagents: Recombinant human JAK kinases (JAK1, JAK2, JAK3, TYK2), ATP, a suitable peptide substrate, and the test compounds (NVP-BSK805 or ruxolitinib) serially diluted in DMSO.
-
Procedure:
-
The kinase reaction is initiated by adding the kinase, peptide substrate, and ATP to the wells of a 384-well plate.
-
The test compound at various concentrations is added to the wells.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the level of substrate phosphorylation is quantified using a detection method such as a fluorescently labeled anti-phosphotyrosine antibody or a system that measures ADP production.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) or IC50 of a compound on myelofibrosis-relevant cell lines.
Protocol:
-
Cell Lines: Human cell lines endogenously expressing JAK2V617F (e.g., HEL, SET-2) or cell lines engineered to express the mutation (e.g., Ba/F3-EpoR-JAK2V617F).
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density.
-
The test compound is added at various concentrations.
-
The plates are incubated for a defined period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the GI50 or IC50 value.
In Vivo Murine Myelofibrosis Model
Objective: To evaluate the in vivo efficacy of a compound in a mouse model that recapitulates key features of myelofibrosis.
Protocol:
-
Model: A common model involves the transplantation of bone marrow cells transduced with a retrovirus expressing JAK2V617F into lethally irradiated recipient mice. These mice develop a myeloproliferative neoplasm-like disease with features such as splenomegaly and bone marrow fibrosis.
-
Procedure:
-
Following the development of the disease phenotype, mice are randomized into treatment and vehicle control groups.
-
The test compound is administered orally (p.o.) or via another appropriate route at a defined dose and schedule.
-
Key parameters are monitored throughout the study, including body weight, complete blood counts, and spleen size.
-
At the end of the study, tissues such as the spleen and bone marrow are harvested for histological and molecular analysis (e.g., assessment of fibrosis, STAT5 phosphorylation).
-
-
Data Analysis: Statistical analysis is performed to compare the treatment group to the control group for all measured endpoints.
Concluding Remarks
This guide provides a comparative overview of this compound and ruxolitinib in preclinical myelofibrosis models. NVP-BSK805 demonstrates remarkable potency and selectivity for JAK2 in vitro. Ruxolitinib, with its established clinical efficacy, shows potent inhibition of both JAK1 and JAK2. While direct comparative studies are limited, the available data suggest that both compounds effectively inhibit the dysregulated JAK-STAT signaling that drives myelofibrosis. Further head-to-head preclinical and ultimately clinical investigations will be crucial to fully elucidate the comparative therapeutic potential of these two JAK inhibitors.
References
- 1. Leveraging JAK-STAT regulation in myelofibrosis to improve outcomes with allogeneic hematopoietic stem-cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of NVP-BSK805 Dihydrochloride and Fedratinib for JAK2 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective JAK2 inhibitor is critical for advancing research in myeloproliferative neoplasms (MPNs) and other JAK2-driven diseases. This guide provides an objective comparison of two prominent ATP-competitive JAK2 inhibitors: NVP-BSK805 dihydrochloride (B599025) and fedratinib (B1684426). The following sections detail their biochemical potency, kinase selectivity, and cellular activity, supported by experimental data and detailed methodologies.
At a Glance: Key Quantitative Data
A direct comparison of the biochemical potency and selectivity of NVP-BSK805 and fedratinib reveals nuances in their inhibitory profiles. NVP-BSK805 demonstrates exceptional potency against JAK2, with IC50 values in the sub-nanomolar range. Fedratinib is also a highly potent JAK2 inhibitor, with IC50 values in the low nanomolar range.
| Parameter | NVP-BSK805 dihydrochloride | Fedratinib | Reference |
| JAK2 IC50 | 0.48 nM (JH1 domain) | 3 nM | [1][2][3] |
| 0.58 nM (full-length wild-type) | [1][4] | ||
| JAK2 V617F IC50 | 0.56 nM | 3 nM | [1] |
| JAK1 IC50 | 31.63 nM (JH1 domain) | ~105 nM (35-fold less than JAK2) | [1][2][5] |
| JAK3 IC50 | 18.68 nM (JH1 domain) | ~1002 nM (334-fold less than JAK2) | [1][2][5] |
| TYK2 IC50 | 10.76 nM (JH1 domain) | ~405 nM (135-fold less than JAK2) | [1][2][6] |
| FLT3 IC50 | Not reported in reviewed sources | 15 nM | [5][7] |
| RET IC50 | Not reported in reviewed sources | 48 nM | [5] |
Mechanism of Action: Targeting the Engine of MPNs
Both NVP-BSK805 and fedratinib are classified as Type I kinase inhibitors, functioning by competing with ATP for binding to the catalytic site of the JAK2 kinase domain.[8][9] This direct inhibition prevents the autophosphorylation of JAK2 and the subsequent phosphorylation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[8][9] The constitutive activation of the JAK2-STAT pathway, often driven by the V617F mutation, is a hallmark of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[8] By blocking this pathway, both compounds effectively suppress the proliferation of malignant hematopoietic cells and can induce apoptosis.[5][8]
JAK2-STAT5 Signaling Pathway Inhibition
Cellular Activity: From Benchtop to Biological Effect
In cellular assays, both NVP-BSK805 and fedratinib have demonstrated the ability to inhibit the proliferation of JAK2-dependent cell lines. NVP-BSK805 has been shown to blunt the constitutive phosphorylation of STAT5 in cells harboring the JAK2(V617F) mutation, leading to suppressed cell proliferation and the induction of apoptosis.[8] Similarly, fedratinib inhibits the proliferation of human erythroblast leukemia (HEL) cells, which carry the JAK2V617F mutation, with an IC50 of approximately 300 nM.[5]
A study directly comparing the cytotoxic effects of NVP-BSK805 and fedratinib in P-glycoprotein-overexpressing resistant cancer cells found that at a concentration of 2 µM, both compounds exhibited similar cytotoxic effects when co-administered with vincristine.[10] This suggests that in certain cellular contexts, their efficacy can be comparable.
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed and standardized protocols are essential. Below are methodologies for key experiments cited in the evaluation of JAK2 inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay is a direct measure of the inhibitor's ability to block the enzymatic activity of JAK2.
1. Reagents and Materials:
-
Recombinant human JAK2 enzyme (wild-type or V617F mutant)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-33P]ATP
-
Test compounds (NVP-BSK805, fedratinib) serially diluted in DMSO
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation cocktail and counter
2. Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant JAK2 enzyme, and the peptide substrate.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular STAT5 Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's ability to block downstream signaling from JAK2 in a cellular context.[5]
1. Reagents and Materials:
-
JAK2-dependent cell line (e.g., HEL, SET-2)
-
Cell culture medium and supplements
-
Test compounds (NVP-BSK805, fedratinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for total STAT5 and a loading control.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of JAK2-dependent cells.[11]
1. Reagents and Materials:
-
JAK2-dependent cell line (e.g., HEL, Ba/F3-JAK2V617F)
-
Cell culture medium and supplements
-
Test compounds (NVP-BSK805, fedratinib)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader (luminometer or spectrophotometer)
2. Procedure:
-
Seed cells at a predetermined density in a 96-well plate.
-
Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells.
-
Incubate the plate for a period that allows for several cell divisions (typically 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the GI50 (growth inhibition 50) or IC50 value.
Comparative Experimental Workflow
Conclusion
Both this compound and fedratinib are highly potent and selective inhibitors of JAK2. NVP-BSK805 exhibits exceptional sub-nanomolar potency against JAK2 and the V617F mutant. Fedratinib, while also highly potent in the low nanomolar range, has a broader inhibitory profile that includes FLT3 and RET. The choice between these two inhibitors may depend on the specific research question, the desired level of selectivity, and the cellular context of the study. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these important JAK2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mesoscale.com [mesoscale.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nifuroxazide as JAK2 inhibitor: A binding mode proposal and Hel cell proliferation assay. | Semantic Scholar [semanticscholar.org]
NVP-BSK805 Dihydrochloride: A Comparative Analysis of Selectivity Against JAK Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of NVP-BSK805 dihydrochloride (B599025) against Janus kinase (JAK) family members. The information presented herein, including supporting experimental data and methodologies, is intended to assist researchers in making informed decisions for their drug discovery and development projects.
NVP-BSK805 dihydrochloride is a potent, ATP-competitive inhibitor of JAK2.[1][2][3][4][5][6][7] Its selectivity profile across the JAK family—comprising JAK1, JAK2, JAK3, and TYK2—is a critical determinant of its potential therapeutic applications and off-target effects. Understanding this profile is paramount for predicting its biological activity and safety.
Quantitative Selectivity Profile
The inhibitory activity of this compound against the catalytic domains (Janus Homology 1, JH1) of the four JAK family kinases has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Kinase | IC50 (nM) |
| JAK1 JH1 | 31.63[1][3][4][5][6] |
| JAK2 JH1 | 0.48[1][3][4][5][6] |
| JAK3 JH1 | 18.68[1][3][4][5][6] |
| TYK2 JH1 | 10.76[1][3][4][5][6] |
Table 1: In vitro inhibitory activity of this compound against JAK family kinases.
As the data indicates, this compound demonstrates high potency against JAK2, with an IC50 value in the sub-nanomolar range. The selectivity for JAK2 is significant when compared to other JAK family members. Specifically, NVP-BSK805 is approximately 66-fold more selective for JAK2 than for JAK1, 39-fold more selective than for JAK3, and 22-fold more selective than for TYK2. One source also states that NVP-BSK805 displays more than 20-fold selectivity towards JAK2 in vitro.[8]
JAK-STAT Signaling Pathway
The JAK family of kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors. This pathway regulates essential cellular processes such as proliferation, differentiation, and immune responses. The diagram below illustrates the canonical JAK-STAT signaling cascade.
Experimental Methodologies
The determination of kinase inhibitor potency and selectivity is a critical step in drug discovery. While the specific proprietary protocol used for NVP-BSK805 is not publicly detailed, a representative experimental workflow for an in vitro biochemical kinase inhibition assay, such as an ADP-Glo™ assay, is described below. These assays measure the amount of ADP produced, which is directly proportional to kinase activity.
1. Reagent Preparation:
-
Kinase: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains are diluted to a predetermined optimal concentration in kinase assay buffer.
-
Substrate: A suitable peptide or protein substrate for the JAK kinases is prepared in the assay buffer.
-
ATP: Adenosine triphosphate (ATP) is diluted to a concentration that is typically at or near the Michaelis constant (Km) for each specific kinase to ensure accurate potency determination.
-
This compound: The inhibitor is serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in assay buffer to achieve a range of final assay concentrations.
2. Assay Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated together in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
3. Signal Detection:
-
The kinase reaction is terminated, and the remaining ATP is depleted by adding an ADP-Glo™ reagent.
-
A kinase detection reagent is then added to convert the ADP generated during the kinase reaction into ATP, which subsequently drives a luciferase-based reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to control wells (containing solvent instead of the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of JAK2. Its strong preference for JAK2 over other JAK family kinases, as demonstrated by in vitro biochemical assays, suggests its potential for targeted therapeutic strategies where the inhibition of JAK2-mediated signaling is desired. The detailed understanding of its selectivity profile, coupled with a clear comprehension of the experimental methodologies used for its characterization, is essential for advancing research and development in areas where JAK2 plays a critical pathological role.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. mdpi.com [mdpi.com]
- 6. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of NVP-BSK805 Dihydrochloride in Xenograft Models: A Guide for Researchers
This guide provides a comparative analysis of NVP-BSK805 dihydrochloride, a potent and selective JAK2 inhibitor, against other relevant JAK2 inhibitors, Ruxolitinib and Fedratinib. The focus is on preclinical efficacy as demonstrated in various xenograft models, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating these compounds.
Mechanism of Action: Targeting the JAK/STAT Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cell proliferation, differentiation, and survival.[1][2] In many hematological malignancies and solid tumors, aberrant activation of the JAK/STAT pathway, often driven by mutations like JAK2V617F, leads to uncontrolled cell growth.[1][3]
NVP-BSK805, Ruxolitinib, and Fedratinib are ATP-competitive inhibitors that target the kinase activity of JAK2, thereby blocking the downstream phosphorylation of STAT proteins and inhibiting the pro-survival signaling cascade.[4] NVP-BSK805 is noted for its high selectivity for JAK2 over other JAK family members.[4]
Comparative In Vitro and In Vivo Efficacy
The following tables summarize the inhibitory concentrations and observed efficacy of NVP-BSK805 and its alternatives in both enzymatic/cellular assays and in vivo xenograft models. It is important to note that the in vivo data originates from different studies using varied models and methodologies, which should be considered when making comparisons.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay (pSTAT5) | Citation(s) |
| This compound | JAK2 | 0.48 - 0.58 | <100 | [4] |
| JAK1 | 31.63 | - | [4] | |
| JAK3 | 18.68 | - | [4] | |
| TYK2 | 10.76 | - | [4] | |
| Ruxolitinib | JAK2 | 2.8 - 4 | 14 | [5] |
| JAK1 | 3.3 | - | [5] | |
| Fedratinib | JAK2 | 3 - 14 | 672 | [5] |
| JAK1 | 105 | - | [5] |
Table 2: Comparative Efficacy in Xenograft Models
| Compound | Xenograft Model | Mouse Strain | Dose & Route | Key Efficacy Findings | Citation(s) |
| This compound | Ba/F3-JAK2V617F (Leukemia/MPN) | SCID beige | 150 mg/kg, p.o. | Suppressed STAT5 phosphorylation, leukemic cell spreading, and splenomegaly. | [4] |
| KYSE-150 (Esophageal Cancer) | BALB/c nude | 30 mg/kg, p.o. | Significantly enhanced radiosensitivity; modest single-agent tumor growth delay. | [3] | |
| Ruxolitinib | Ba/F3-EPOR-JAK2V617F (MPN) | Balb/c | Not Specified | 90% survival at 22 days vs. 10% for vehicle; prevented splenomegaly. | [5] |
| L-428 (Hodgkin Lymphoma) | NSG | 45 mg/kg | Significantly prolonged survival (p=0.0001) and inhibited tumor progression. | ||
| Fedratinib | JAK2V617F retroviral model (MPN) | Not Specified | Not Specified | Reduced blood counts and splenomegaly. | [5] |
| JAK2V617F knock-in model (MPN) | Not Specified | Not Specified | Sharply decreased spleen weight. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key xenograft studies cited.
Protocol 1: NVP-BSK805 in a Ba/F3-JAK2V617F Systemic Model
-
Cell Line: Murine pro-B Ba/F3 cells engineered to express human JAK2V617F, rendering them IL-3 independent for proliferation.
-
Animal Model: Severe Combined Immunodeficient (SCID) beige mice.[4]
-
Cell Implantation: A suspension of Ba/F3-JAK2V617F cells is injected intravenously (e.g., via tail vein) to establish a systemic, leukemia-like disease. A typical injection volume would contain approximately 1-3 million cells.
-
Treatment Regimen: Once disease is established (monitored by signs like weight loss or assessed by bioluminescence if cells are luciferase-tagged), mice are treated. NVP-BSK805 was administered orally (p.o.) at a dose of 150 mg/kg.[4] The vehicle control would be administered in parallel.
-
Efficacy Endpoints:
-
Splenomegaly: Spleen weight is measured at the study endpoint as an indicator of extramedullary hematopoiesis and disease burden.
-
Leukemic Cell Spreading: Assessed by methods such as flow cytometry of peripheral blood or bioluminescence imaging.
-
Target Engagement (pSTAT5 levels): Spleens are harvested at various time points post-treatment (e.g., 2, 6, 12 hours) and analyzed by quantitative Western blot or immunohistochemistry to measure the phosphorylation of STAT5, the direct downstream target of JAK2.[4]
-
Protocol 2: NVP-BSK805 in an Esophageal Squamous Cell Carcinoma (ESCC) Subcutaneous Model
-
Cell Line: Human ESCC cell line KYSE-150.[3]
-
Animal Model: Female BALB/c nude mice.[3]
-
Cell Implantation: 1.0 x 10⁵ KYSE-150 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.[3]
-
Treatment Regimen: Tumors are allowed to grow to a mean volume of approximately 75 mm³. Mice are then randomized into treatment groups. NVP-BSK805 is administered by oral gavage at 30 mg/kg for 11 consecutive days.[3] The control group receives a vehicle (e.g., 0.1% DMSO).[3]
-
Efficacy Endpoints:
-
Tumor Growth Delay: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, calculated with the formula (Length x Width²)/2. The time for tumors to reach a predetermined size in treated versus control groups is compared.
-
Body Weight: Monitored as a general indicator of treatment toxicity.
-
Radiosensitization (if applicable): In the cited study, this protocol was combined with fractionated radiation to assess the compound's ability to enhance radiation efficacy.[3]
-
Comparative Summary
The data indicates that NVP-BSK805 is a highly potent inhibitor of JAK2 kinase activity. In preclinical models, it effectively targets the JAK2V617F mutation, leading to the suppression of downstream signaling and disease manifestations like splenomegaly in a leukemia/MPN model.[4] Its efficacy as a single agent for solid tumors like ESCC appears more modest, though it shows significant potential as a radiosensitizer.[3]
Compared to Ruxolitinib and Fedratinib, NVP-BSK805 demonstrates superior enzymatic potency against JAK2. However, translating this to in vivo efficacy requires careful consideration of the specific disease model. Ruxolitinib and Fedratinib have well-documented efficacy in reducing splenomegaly and disease burden in various MPN models and have progressed to clinical approval.[5] The available data suggests NVP-BSK805 is a promising therapeutic candidate for JAK2-driven diseases, warranting further investigation and direct comparative studies in standardized xenograft models to fully delineate its therapeutic potential relative to other JAK inhibitors.
References
- 1. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 3. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NVP-BSK805 and Other Quinoxaline JAK2 Inhibitors for Researchers
A deep dive into the performance, selectivity, and experimental validation of NVP-BSK805 in the landscape of quinoxaline-based JAK2 inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The discovery of the JAK2 V617F mutation as a key driver in myeloproliferative neoplasms (MPNs) has spurred the development of targeted therapies aimed at inhibiting the Janus kinase (JAK) family of proteins. Among these, NVP-BSK805, a substituted quinoxaline, has emerged as a potent and selective ATP-competitive inhibitor of JAK2. This guide provides a comparative analysis of NVP-BSK805 with other quinoxaline-based JAK2 inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Performance and Selectivity: A Quantitative Comparison
NVP-BSK805 demonstrates high potency against both wild-type JAK2 and the V617F mutant, with IC50 values in the sub-nanomolar range.[1][2] Its selectivity for JAK2 over other JAK family members, such as JAK1, JAK3, and TYK2, is a critical attribute for minimizing off-target effects and potential immunosuppression.[1][3] A comparative look at the IC50 values of NVP-BSK805 and other relevant JAK2 inhibitors is presented below.
| Inhibitor | Class | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| NVP-BSK805 | Quinoxaline | 31.63 | 0.48 | 18.68 | 10.76 | [4] |
| ST4j | Quinoxalinone | - | 13.00 | 14.86 | - | [5][6] |
| Ruxolitinib | Pyrrolopyrimidine | 3.3 | 2.8 | >400 | 19 | [7] |
| Tofacitinib | Pyrrolopyrimidine | 1-112 | 20-120 | 0.7-5.6 | 34-400 | [5] |
NVP-BSK805's greater than 20-fold selectivity for JAK2 over other JAK family members highlights its potential for a more targeted therapeutic approach.[1][3] In cellular assays, NVP-BSK805 effectively suppresses the growth of JAK2 V617F-bearing cell lines with GI50 values typically below 100 nM.[8]
Mechanism of Action: Targeting the JAK-STAT Pathway
NVP-BSK805 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK2 kinase domain. This action prevents the phosphorylation of JAK2 and, consequently, the activation of downstream signaling pathways, most notably the STAT5 pathway.[1] Constitutive activation of the JAK2/STAT5 pathway is a hallmark of MPNs, leading to uncontrolled cell proliferation and survival.[5][9] By inhibiting this pathway, NVP-BSK805 induces apoptosis and suppresses the proliferation of malignant cells.[1]
Figure 1. The JAK-STAT signaling cascade and the inhibitory action of NVP-BSK805.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of essential protocols.
JAK2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of JAK2.
-
Principle: A recombinant JAK2 enzyme is incubated with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is measured, often using methods like fluorescence resonance energy transfer (FRET) or by quantifying the amount of ADP produced.
-
Generalized Protocol:
-
Prepare serial dilutions of the test inhibitor (e.g., NVP-BSK805) in a suitable buffer.
-
In a microplate, add the recombinant JAK2 enzyme to each well.
-
Add the diluted inhibitor to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11][12]
-
Figure 2. A generalized workflow for determining inhibitor potency in a kinase assay.
Cell Proliferation Assay (WST-1/MTT)
This assay measures the effect of an inhibitor on the viability and proliferation of cells.
-
Principle: Tetrazolium salts, such as WST-1 or MTT, are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Generalized Protocol:
-
Seed cells (e.g., a JAK2 V617F-positive cell line) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor and incubate for a set period (e.g., 72 hours).
-
Add the WST-1 or MTT reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.[2][8][13][14]
-
Western Blotting for STAT5 Phosphorylation
This technique is used to detect the phosphorylation status of STAT5, a downstream target of JAK2.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Generalized Protocol:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-STAT5.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[3][15][16][17]
-
Conclusion
NVP-BSK805 stands out as a highly potent and selective quinoxaline-based JAK2 inhibitor. Its favorable selectivity profile and demonstrated efficacy in preclinical models make it a valuable tool for research into JAK2-driven diseases. The comparative data and detailed protocols provided in this guide are intended to support the scientific community in the ongoing efforts to develop more effective and safer therapies for myeloproliferative neoplasms and other related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. takarabio.com [takarabio.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
- 12. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
NVP-BSK805 Dihydrochloride: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NVP-BSK805 dihydrochloride's cross-reactivity with other kinases, supported by experimental data. NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of various cytokines and growth factors.[1][2] Its selectivity is a crucial factor in its potential as a therapeutic agent, particularly in the context of myeloproliferative neoplasms where JAK2 activity is often dysregulated.[2]
Kinase Inhibition Profile of NVP-BSK805
NVP-BSK805 demonstrates high affinity and selectivity for JAK2 over other members of the JAK family and a broader panel of kinases.
JAK Family Kinase Selectivity
Experimental data from in vitro cell-free assays highlight the selectivity of NVP-BSK805 for JAK2. The half-maximal inhibitory concentration (IC50) values for the four members of the JAK family are presented in the table below.
| Kinase | IC50 (nM) |
| JAK2 | 0.48 - 0.5 |
| JAK1 | 31.63 - 32 |
| JAK3 | 18.68 - 19 |
| TYK2 | 10.76 - 11 |
Data compiled from multiple sources.[1][3][4]
As the data indicates, NVP-BSK805 is over 65-fold more selective for JAK2 than for JAK1, approximately 39-fold more selective than for JAK3, and over 22-fold more selective than for TYK2.
Broad Kinase Panel Cross-Reactivity
Experimental Protocols
The determination of kinase inhibition and selectivity is performed using established biochemical assays. Below is a representative protocol for an in vitro kinase inhibition assay, based on commonly used methods such as radiometric or luminescence-based assays.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines the general steps to determine the IC50 value of an inhibitor against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase substrate (e.g., a specific peptide or protein)
-
NVP-BSK805 dihydrochloride (B599025) (or other test inhibitor)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP depending on the detection method)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or ADP-Glo™ reagents for luminescence assays)
-
Plate reader (scintillation counter or luminometer)
2. Assay Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of NVP-BSK805 in the kinase reaction buffer. A typical starting concentration might be 10 µM, with 10-fold serial dilutions.
-
Reaction Mixture Preparation: In each well of the assay plate, add the following components:
-
Kinase reaction buffer
-
A fixed concentration of the kinase substrate
-
The serially diluted NVP-BSK805 or a vehicle control (e.g., DMSO)
-
A fixed concentration of the purified kinase enzyme.
-
-
Initiation of Kinase Reaction: Start the reaction by adding a specific concentration of ATP. The concentration of ATP is often kept at or below the Michaelis constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP produced by the kinase reaction into ATP, which is then used to generate a luminescent signal via a luciferase reaction. Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of NVP-BSK805 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the relevant biological pathway and the experimental process can aid in understanding the context and methodology of NVP-BSK805's activity.
Caption: Simplified JAK2-STAT5 Signaling Pathway and the inhibitory action of NVP-BSK805.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BSK805 Dihydrochloride vs. Best Available Therapy for Myeloproliferative Neoplasms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of NVP-BSK805 dihydrochloride (B599025) with the established therapies for myeloproliferative neoplasms (MPNs), primarily the JAK1/2 inhibitor ruxolitinib (B1666119) and the cytotoxic agent hydroxyurea (B1673989). The information is intended to support research and development efforts in the field of hematology and oncology.
Overview and Mechanism of Action
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells. A key driver in many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the constitutive activation of the Janus kinase (JAK) signaling pathway, most commonly due to a V617F mutation in JAK2.[1][2] This leads to uncontrolled cell growth and the clinical manifestations of the disease.
NVP-BSK805 dihydrochloride is a potent and selective, ATP-competitive inhibitor of the JAK2 kinase.[2][3] It exhibits strong inhibitory activity against both wild-type JAK2 and the pathogenic JAK2(V617F) mutant.[3] Its high selectivity for JAK2 over other JAK family members, such as JAK1, JAK3, and TYK2, suggests a potential for a more targeted therapeutic effect with a reduced side-effect profile compared to less selective JAK inhibitors.[4][5]
Ruxolitinib , the first FDA-approved JAK inhibitor for the treatment of MPNs, targets both JAK1 and JAK2.[6][7] Its mechanism of action involves the inhibition of the JAK-STAT pathway, leading to reduced cell proliferation and cytokine production.[6]
Hydroxyurea is a non-specific cytotoxic agent that has been a standard of care for high-risk PV and ET for many years.[8] It acts by inhibiting ribonucleotide reductase, thereby interfering with DNA synthesis and inducing apoptosis in rapidly dividing cells.
In Vitro Efficacy and Selectivity
The following table summarizes the in vitro inhibitory activity of NVP-BSK805 and ruxolitinib against a panel of JAK kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Kinase Target | NVP-BSK805 IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK2 | 0.48 - 0.5 [3][4][5] | 2.8 - 5 [6][7] |
| JAK1 | 31.63 - 32[1][4] | 3.3 - 3[6][9] |
| JAK3 | 18.68 - 19[1][4] | 332 - 428[7][9] |
| TYK2 | 10.76 - 11[1][4] | 19[9] |
Data compiled from multiple sources.[1][3][4][5][6][7][9]
These data highlight the significantly higher potency and selectivity of NVP-BSK805 for JAK2 compared to ruxolitinib. NVP-BSK805 is over 60-fold more selective for JAK2 over JAK1, whereas ruxolitinib shows near-equal potency for both JAK1 and JAK2.
Preclinical In Vivo Efficacy
The in vivo efficacy of NVP-BSK805 has been evaluated in mouse models of JAK2(V617F)-driven MPNs. These studies demonstrate its potential to control the disease phenotype.
| Parameter | NVP-BSK805 | Ruxolitinib | Hydroxyurea |
| Splenomegaly Reduction | Significant reduction in a Ba/F3 JAK2(V617F) cell-driven mouse model at 150 mg/kg.[3] | Significant reduction in spleen volume in a JAK2(V617F) mouse model and in clinical trials.[10][11] | Did not reduce spleen weight in a JAK2-V617F polycythemia vera mouse model.[12] |
| Hematocrit Control | Potently suppressed recombinant human erythropoietin-induced polycythemia in mice and rats.[2] | Rapidly normalized red blood cell parameters in a JAK2-V617F polycythemia vera mouse model.[12] | Lowered hematologic parameters in a JAK2-V617F polycythemia vera mouse model, but was associated with weight loss.[12] |
| Survival | Not explicitly reported in the reviewed literature. | Increased survival rates in a JAK2(V617F)-driven myeloproliferative neoplasm mouse model.[6] | Not explicitly reported in the reviewed preclinical literature. |
| Mutant Allele Burden | Not explicitly reported in the reviewed literature. | Did not lead to a reduction in mutant allele burden after 5 weeks of therapy in a murine model.[11] | A slight decrease in mutant allele burden was noted in a JAK2-V617F polycythemia vera mouse model.[12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway targeted by NVP-BSK805 and a typical experimental workflow for evaluating JAK2 inhibitors.
Caption: The JAK-STAT signaling pathway initiated by the JAK2(V617F) mutation and the inhibitory action of NVP-BSK805.
Caption: A generalized experimental workflow for the preclinical evaluation of JAK2 inhibitors.
Detailed Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP and a suitable substrate peptide
-
Test compound (e.g., NVP-BSK805) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the JAK2 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13][14]
Ba/F3 Cell Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of JAK2(V617F)-dependent Ba/F3 cells.
Materials:
-
Ba/F3 cells engineered to express JAK2(V617F)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
-
Test compound (e.g., NVP-BSK805) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the Ba/F3-JAK2(V617F) cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Determine the concentration of the compound that inhibits cell proliferation by 50% (GI50).[15][16][17]
Mouse Model of JAK2(V617F)-Driven Myeloproliferative Disease
Objective: To evaluate the in vivo efficacy of a test compound in a mouse model of MPN.
Materials:
-
Recipient mice (e.g., lethally irradiated C57BL/6 mice)
-
Donor bone marrow cells from a JAK2(V617F) transgenic mouse model
-
Test compound (e.g., NVP-BSK805) formulated for oral administration
-
Vehicle control
Procedure:
-
Transplant the recipient mice with the donor bone marrow cells.
-
Allow the disease to establish, which can be monitored by peripheral blood counts.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice daily by oral gavage for a specified duration.
-
Monitor key parameters throughout the study, including:
-
Body weight
-
Peripheral blood counts (hematocrit, white blood cells, platelets)
-
Spleen size (measured by palpation or imaging)
-
-
At the end of the study, sacrifice the mice and perform detailed analyses, including spleen weight, bone marrow histology, and determination of the JAK2(V617F) allele burden.[18][19][20][21]
Conclusion
The preclinical data presented in this guide suggest that this compound is a highly potent and selective JAK2 inhibitor with promising efficacy in cellular and animal models of myeloproliferative neoplasms. Its superior selectivity for JAK2 over other JAK family members, when compared to ruxolitinib, may offer a therapeutic advantage by minimizing off-target effects.
However, it is crucial to note that NVP-BSK805 is a preclinical compound, and its clinical efficacy and safety in humans have not been established. Ruxolitinib and hydroxyurea remain the cornerstones of therapy for many patients with MPNs, with extensive clinical data supporting their use.[8][22][23] Further investigation, including head-to-head clinical trials, would be necessary to definitively determine the comparative efficacy and safety of NVP-BSK805 against the best available therapies. The detailed experimental protocols provided herein offer a framework for such future preclinical and translational research.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ruxolitinib | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Clinical outcomes under hydroxyurea treatment in polycythemia vera: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effects of hydroxyurea and INC424 on mutant allele burden and myeloproliferative phenotype in a JAK2-V617F polycythemia vera mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. cyagen.com [cyagen.com]
- 19. researchgate.net [researchgate.net]
- 20. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hemostatic disorders in a JAK2V617F-driven mouse model of myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ruxolitinib successfully treats myelofibrosis symptoms and improves quality of life - ecancer [ecancer.org]
- 23. trial.medpath.com [trial.medpath.com]
A Head-to-Head Comparison of NVP-BSK805 dihydrochloride and CEP-33779: Potent JAK2 Inhibitors in Preclinical Research
In the landscape of targeted cancer therapy and inflammation research, the Janus kinase (JAK) family, particularly JAK2, has emerged as a critical signaling node. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This guide provides a head-to-head comparison of two potent, ATP-competitive JAK2 inhibitors: NVP-BSK805 dihydrochloride (B599025) and CEP-33779. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical activity, cellular effects, and potential therapeutic applications based on available preclinical data.
At a Glance: Key Performance Indicators
| Feature | NVP-BSK805 dihydrochloride | CEP-33779 |
| Primary Target | JAK2 | JAK2 |
| IC50 for JAK2 | ~0.5 nM | ~1.8 nM |
| Selectivity | >20-fold for JAK2 over JAK1, JAK3, and TYK2 | >40-fold for JAK2 over JAK1 and >800-fold over TYK2 |
| Mechanism of Action | ATP-competitive inhibitor of JAK2 | ATP-competitive inhibitor of JAK2 |
| Key Downstream Effects | Inhibition of STAT3/5 phosphorylation, induction of apoptosis | Inhibition of STAT3/5 phosphorylation, reduction of pro-inflammatory cytokines |
| Additional Activity | P-glycoprotein (P-gp) inhibitor | P-glycoprotein (P-gp) inhibitor |
Biochemical Potency and Selectivity
Both NVP-BSK805 and CEP-33779 are highly potent inhibitors of JAK2. NVP-BSK805 exhibits a slightly lower IC50 value for JAK2, suggesting a higher biochemical potency in cell-free assays.[1][2][3][4][5] Specifically, NVP-BSK805 has reported IC50 values of approximately 0.48 nM for the JAK2 JH1 domain and 0.58 nM for the full-length wild-type enzyme.[2][3][6] CEP-33779 is also a potent inhibitor, with a reported IC50 for JAK2 of 1.8 nM.[7][8][9][10]
In terms of selectivity against other members of the JAK family, both compounds demonstrate a preference for JAK2. NVP-BSK805 shows over 20-fold selectivity for JAK2 compared to JAK1, JAK3, and TYK2.[1][5][11] CEP-33779 exhibits a selectivity of over 40-fold for JAK2 against JAK1 and a more pronounced selectivity of over 800-fold against TYK2.[7][10] CEP-33779 also shows a 65-fold selectivity for JAK2 over JAK3.[12][13]
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Kinase | This compound | CEP-33779 |
| JAK2 | 0.48 - 0.58[1][2][3][6] | 1.3 - 1.8[7][8][9][10][12][13] |
| JAK1 | 31.63[2][3][6] | >72 |
| JAK3 | 18.68[2][3][6] | 150[8] |
| TYK2 | 10.76[2][3][6] | >1440 |
Cellular Activity and Downstream Signaling
Both inhibitors effectively block the downstream signaling cascade mediated by JAK2. In various cell lines, including those harboring the JAK2-V617F mutation, both NVP-BSK805 and CEP-33779 have been shown to inhibit the phosphorylation of STAT3 and STAT5, key downstream effectors of JAK2 signaling.[1][9][11][14] This inhibition of the JAK/STAT pathway leads to the suppression of cell proliferation and the induction of apoptosis in sensitive cell lines.[11][15]
Interestingly, a study directly comparing the two compounds found that they both possess P-glycoprotein (P-gp) inhibitory activity.[16][17] This suggests a potential application for these inhibitors in overcoming multidrug resistance in cancer cells that overexpress P-gp. The study indicated that lower doses of NVP-BSK805 were required to inhibit P-gp compared to CEP-33779, suggesting a higher specificity in this context.[16] Both compounds were able to sensitize drug-resistant cancer cells to vincristine (B1662923).[16][17]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. CEP-33779, JAK2 Inhibitor - CD BioSciences [celluars.com]
- 14. Therapeutic efficacy of CEP-33779, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.skku.edu [pure.skku.edu]
Confirming N.V.P.-BSK805 Dihydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NVP-BSK805 dihydrochloride (B599025) is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors.[1][2] Dysregulation of the JAK2 signaling cascade, often through activating mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms.[3] Consequently, confirming that NVP-BSK805 effectively engages its intended target, JAK2, within a cellular context is a crucial step in preclinical and clinical development. This guide provides a comparative overview of established methods to confirm NVP-BSK805 target engagement, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
Comparative Overview of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the specific research question, desired throughput, and available instrumentation. Here, we compare three prominent methods for confirming NVP-BSK805 target engagement in cells: Western Blot for phosphorylated STAT5 (p-STAT5), Cellular Thermal Shift Assay (CETSA), and NanoBRET™ Target Engagement Assay.
| Assay | Principle | Output | Throughput | Advantages | Disadvantages |
| Western Blot (p-STAT5) | Measures the inhibition of downstream substrate phosphorylation. NVP-BSK805 binding to JAK2 inhibits its kinase activity, leading to a decrease in the phosphorylation of its substrate, STAT5.[1][4] | Semi-quantitative or quantitative (with normalization) measurement of p-STAT5 levels. | Low to Medium | - Directly assesses the functional consequence of target inhibition.- Widely accessible and established technique.- Does not require specialized instrumentation beyond standard Western blot equipment. | - Indirect measure of target binding.- Can be influenced by off-target effects on other kinases that may regulate STAT5 phosphorylation.- Lower throughput and more labor-intensive compared to other methods. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. The binding of NVP-BSK805 to JAK2 increases its thermal stability.[5][6][7] | Thermal shift (ΔTagg) and Isothermal Dose-Response Fingerprint (ITDRF).[5] | Low to High | - Label-free method that confirms direct intracellular binding.[5]- Applicable to various cell types and tissues.- Can be adapted to a high-throughput format.[8] | - Requires specific antibodies for detection (e.g., by Western blot or AlphaScreen).- Optimization of heating conditions is necessary for each target and cell line.- May not be suitable for all protein targets. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a test compound by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.[9] | Quantitative measurement of intracellular compound affinity (IC50) and target occupancy.[1][3][10][11] | High | - Provides a quantitative measure of target engagement in real-time in living cells.[9][12]- High sensitivity and broad dynamic range.- Amenable to high-throughput screening.[13] | - Requires genetic modification of cells to express the NanoLuc®-fusion protein.- Dependent on the availability of a suitable fluorescent tracer.- Potential for artifacts due to overexpression of the fusion protein. |
Quantitative Data Summary
The following table summarizes key quantitative data for NVP-BSK805 and other relevant JAK2 inhibitors, illustrating the typical outputs of the compared assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| NVP-BSK805 | Biochemical (Enzymatic) | - | IC50 (JAK2 JH1) | 0.48 nM | [1][2] |
| NVP-BSK805 | Biochemical (Enzymatic) | - | IC50 (JAK1 JH1) | 31.63 nM | [1][2] |
| NVP-BSK805 | Biochemical (Enzymatic) | - | IC50 (JAK3 JH1) | 18.68 nM | [1][2] |
| NVP-BSK805 | Biochemical (Enzymatic) | - | IC50 (TYK2 JH1) | 10.76 nM | [1][2] |
| NVP-BSK805 | Cell Proliferation | SET-2 (JAK2-V617F) | GI50 | <100 nM | [14] |
| NVP-BSK805 | p-STAT5 Inhibition | SET-2 (JAK2-V617F) | IC50 | <100 nM | [14] |
| Fedratinib | Cell Proliferation | cHL and MLBCL cell lines | EC50 | 0.313 - 5 µM | [15] |
| TG101209 | Cell Viability (MTT) | Raji, Ramos, primary BL cells | IC50 | 4.57 - 8.18 µmol/L | [16] |
| AZD1480 | STAT5a/b Transcriptional Activity | CWR22Rv1/CWR22Pc | IC50 | 150 - 250 nM | [17] |
| Tofacitinib | NanoBRET™ Target Engagement | HEK293 (JAK2-V617F-NanoLuc®) | IC50 | 70.21 nM | [3] |
Experimental Protocols
Western Blot for Phospho-STAT5 (Tyr694)
This protocol describes the detection of phosphorylated STAT5 as a readout for NVP-BSK805 target engagement.
a. Cell Seeding and Treatment:
-
Seed cells (e.g., SET-2 or other JAK2-dependent cell lines) at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response range of NVP-BSK805 dihydrochloride (e.g., 0-1000 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
d. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, the membrane can be stripped and re-probed for total STAT5 and a loading control (e.g., β-actin or GAPDH).[18]
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT5 signal to the total STAT5 signal and the loading control.
-
Plot the normalized p-STAT5 levels against the NVP-BSK805 concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the general steps for performing a CETSA experiment to measure the thermal stabilization of JAK2 by NVP-BSK805.
a. Drug Treatment:
-
Treat intact cells with NVP-BSK805 at the desired concentration or with a vehicle control for a specified time.
b. Thermal Challenge:
-
Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation.
-
Cool the samples immediately on ice.
c. Cell Lysis and Fractionation:
-
Lyse the cells (if not already lysed) using a suitable method (e.g., freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]
d. Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble JAK2 in each sample using a detection method such as Western blotting, ELISA, or AlphaScreen®.[5][8]
e. Data Analysis:
-
Melting Curve: Quantify the amount of soluble JAK2 at each temperature and plot it against the temperature for both vehicle- and NVP-BSK805-treated samples. The shift in the melting curve (ΔTagg) indicates target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF): Treat cells with a range of NVP-BSK805 concentrations and heat all samples at a single, optimized temperature. Plot the amount of soluble JAK2 against the drug concentration to determine the IC50 for target engagement.[5]
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a general workflow for the NanoBRET™ assay to quantify NVP-BSK805 binding to JAK2 in live cells.
a. Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a JAK2-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well plate.[1][11]
b. Assay Execution:
-
Prepare serial dilutions of NVP-BSK805.
-
Add the cell-permeable NanoBRET™ fluorescent tracer to the cells, followed by the addition of the diluted NVP-BSK805 or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 2 hours) to allow for binding to reach equilibrium.[1]
c. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Read the plate on a luminometer capable of measuring Bioluminescence Resonance Energy Transfer (BRET), detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
d. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the NVP-BSK805 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of NVP-BSK805.
Caption: Experimental workflow for confirming target engagement using Western blot for p-STAT5.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. carnabio.com [carnabio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. revvity.co.jp [revvity.co.jp]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The JAK2 inhibitor TG101209 exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PHARMACOLOGICAL INHIBITION OF JAK2-STAT5 SIGNALING BY JAK2 INHIBITOR AZD1480 POTENTLY SUPPRESSES GROWTH OF BOTH PRIMARY AND CASTRATE-RESISTANT PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Comparison: NVP-BSK805 Dihydrochloride vs. Imatinib for Treating BCR-ABL Positive Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NVP-BSK805 dihydrochloride (B599025) and the established drug, imatinib (B729), in the context of BCR-ABL positive cells, the hallmark of Chronic Myeloid Leukemia (CML). This analysis is supported by experimental data on their mechanisms of action, efficacy, and the signaling pathways they target.
Executive Summary
Imatinib, a direct inhibitor of the BCR-ABL tyrosine kinase, has long been the frontline therapy for CML. However, the emergence of resistance has driven the exploration of alternative therapeutic strategies. NVP-BSK805 dihydrochloride, a potent and selective JAK2 inhibitor, has been investigated as a potential therapeutic agent in this setting, given the postulated role of JAK2 in BCR-ABL signaling.
This guide demonstrates that while imatinib directly and potently inhibits the proliferation of BCR-ABL positive cells, NVP-BSK805 shows significantly less efficacy. Experimental data indicates that NVP-BSK805's growth-inhibitory effects on BCR-ABL positive cell lines are only observed at high micromolar concentrations, in stark contrast to the nanomolar potency of imatinib. This suggests that while JAK2 may play a role in BCR-ABL signaling, its inhibition by NVP-BSK805 alone is not a viable strategy to control the proliferation of BCR-ABL positive cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and imatinib against BCR-ABL positive cells.
Table 1: In Vitro Efficacy of this compound in BCR-ABL Positive Cell Lines
| Cell Line | Drug | Parameter | Value (µM) |
| Various BCR-ABL positive cell lines | NVP-BSK805 | GI50 (Half-maximal growth inhibition) | >1 |
Table 2: In Vitro Efficacy of Imatinib in BCR-ABL Positive Cell Lines (for comparison)
| Cell Line | Drug | Parameter | Value (µM) |
| K562 | Imatinib | IC50 (Half-maximal inhibitory concentration) | ~0.25 - 0.5 |
| KU812 | Imatinib | IC50 | ~0.3 |
| LAMA-84 | Imatinib | IC50 | ~0.2 |
Note: The IC50 values for imatinib are compiled from multiple sources and can vary based on experimental conditions. The data for NVP-BSK805 indicates that significant growth inhibition is not achieved at concentrations of 1 µM or lower.
Mechanism of Action and Signaling Pathways
Imatinib acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase, directly preventing its catalytic activity. This blocks the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.
NVP-BSK805, on the other hand, is a potent and selective inhibitor of JAK2. JAK2 has been implicated in BCR-ABL signaling, where it can phosphorylate Tyr177 of BCR-ABL, contributing to its stability and the activation of downstream pathways like the Ras-MAPK and PI3K/Akt pathways. By inhibiting JAK2, NVP-BSK805 is expected to disrupt this supportive role. However, the experimental data suggests that BCR-ABL positive cells are not primarily dependent on JAK2 activity for their proliferation and survival.
Signaling Pathway Diagrams
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is a common method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: BCR-ABL positive cell lines (e.g., K562, KU812) are seeded into 96-well microtiter plates at a density of 1 x 104 cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Compound Preparation and Treatment: this compound and imatinib are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in culture medium. Cells are treated with a range of concentrations of each inhibitor. Control wells receive vehicle (DMSO) only.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
XTT Reagent Addition: Following incubation, 50 µL of XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.
-
Incubation with XTT: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of XTT to a formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The GI50 or IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to assess the inhibition of BCR-ABL kinase activity by measuring the phosphorylation status of its downstream substrates.
-
Cell Treatment and Lysis: BCR-ABL positive cells are treated with various concentrations of NVP-BSK805 or imatinib for a specified time (e.g., 2-4 hours). After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-CrkL, phospho-STAT5) and total proteins as a loading control.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein or a loading control to determine the extent of inhibition.
Safety Operating Guide
Standard Operating Procedure: Disposal of NVP-BSK805 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. While specific disposal guidelines for NVP-BSK805 dihydrochloride (B599025) are not explicitly detailed in publicly available documentation, its nature as a potent, ATP-competitive JAK2 inhibitor necessitates its handling as a potentially hazardous chemical waste.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its safe management and disposal based on established best practices for laboratory chemical waste.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Minimum PPE Requirements:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
All handling of NVP-BSK805 dihydrochloride, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation
Proper characterization and segregation are the foundational steps for compliant chemical waste disposal.
-
Waste Assessment: Although the Safety Data Sheet (SDS) from some suppliers may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water."[4] Therefore, it is imperative not to dispose of this compound down the drain or in regular trash.[4][5]
-
Segregation: this compound waste must be segregated from other waste streams. Keep it separate from incompatible chemicals to prevent accidental reactions.[5] Use dedicated, clearly labeled containers for this specific waste.
Step-by-Step Disposal Procedure
Follow these procedural steps to ensure the safe collection and disposal of this compound waste.
Step 1: Containerization
-
Select a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid is recommended.[5][6]
-
The container must be in good condition, free from leaks or damage.[5][7]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[8]
Step 2: Labeling
-
Proper labeling is a critical regulatory requirement.[9] The label must be securely affixed to the container and include the following information:
Step 3: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]
-
This area must be under the control of laboratory personnel and away from general lab traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.[5]
-
Adhere to institutional and regulatory limits on the volume of waste and the time it can be stored in the SAA.[9][11]
Step 4: Final Disposal
-
The final disposal of chemical waste must be managed by your institution's Environmental Health and Safety (EHS) office or an equivalent department.
-
Follow your institution's specific protocols to request a pickup of the hazardous waste.
-
A licensed hazardous waste management contractor will transport the waste for final disposal in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][9]
-
Ensure all required documentation, such as a waste manifest, is completed accurately.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound, which is essential for proper handling and waste characterization.
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₀Cl₂F₂N₆O | [12][13] |
| Molecular Weight | 563.47 g/mol | [1][13] |
| CAS Number | 1942919-79-0 | [1][12][13] |
| Appearance | Solid Powder | [12] |
| Solubility | - DMSO: ≥25 mg/mL - DMF: ~20 mg/mL - PBS (pH 7.2): ~10 mg/mL - Ethanol: ~1 mg/mL | [1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [12] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3][12] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. nvp-bsk-805 dihydrochloride — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. unodc.org [unodc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
- 12. This compound |CAS: Probechem Biochemicals [probechem.com]
- 13. bio-fount.com [bio-fount.com]
Personal protective equipment for handling NVP-BSK805 dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NVP-BSK805 dihydrochloride (B599025). The following procedures are designed to ensure safe handling, storage, and disposal of this potent and selective JAK2 inhibitor.
Hazard Assessment
While NVP-BSK805 dihydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is a highly potent bioactive molecule.[1] Therefore, adherence to standard laboratory safety protocols is essential to minimize the risk of accidental exposure. The hazard ratings for this compound are summarized below.
| Hazard Classification System | Rating | Interpretation |
| GHS | Not Classified | The substance does not meet the criteria for hazard classification.[1] |
| NFPA | Health: 0, Fire: 0, Reactivity: 0 | Poses no significant health, fire, or reactivity hazard.[1] |
| HMIS | Health: 0, Fire: 0, Reactivity: 0 | Poses minimal health, fire, and reactivity hazards.[1] |
Personal Protective Equipment (PPE)
Despite the minimal hazard classification, the potent biological activity of this compound as a JAK2 inhibitor warrants a cautious approach.[2][3] Standard laboratory PPE should be worn at all times to prevent inadvertent contact.
| Task | Recommended PPE | Rationale |
| Handling Solid Compound (weighing, aliquoting) | - Nitrile gloves- Lab coat- Safety glasses with side shields | Prevents skin contact and protects eyes from airborne particles. |
| Preparing Solutions (dissolving, diluting) | - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles | Protects against splashes of the compound in solution. |
| In Vitro/In Vivo Administration | - Nitrile gloves- Lab coat- Safety glasses with side shields | Standard practice for all laboratory procedures involving cell culture or animal models to ensure both personal and experimental integrity. |
| Cleaning Spills | - Nitrile gloves- Lab coat- Safety glasses with side shields | Protects against direct contact during cleanup. |
Operational and Disposal Plans
1. Receiving and Storage
-
Upon Receipt : Visually inspect the container for any damage or leaks.
-
Storage : Store the solid compound at -20°C in a tightly sealed container for long-term stability (≥ 4 years).[2] For short-term storage, 4°C is acceptable for up to two years.[4]
-
Solutions : Solutions are noted to be unstable.[5] Always prepare solutions fresh for experiments. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
2. Step-by-Step Handling Procedures
A. Preparing a Stock Solution (Example)
-
Step 1: Preparation : Don the appropriate PPE (lab coat, nitrile gloves, safety glasses). Conduct all work in a designated area, such as a chemical fume hood or on a benchtop known to be free of drafts.
-
Step 2: Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance. Use a spatula to handle the powder and avoid generating dust.
-
Step 3: Dissolving : Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder.[4][6] Cap the vessel and vortex or sonicate as needed to ensure the compound is fully dissolved.
-
Step 4: Labeling and Storage : Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store as recommended.[4]
B. Spill and Exposure Protocol
-
Spills : In case of a small spill of the solid compound, pick it up mechanically (e.g., with a dustpan and brush or a dampened paper towel) and place it in a sealed container for disposal.[1] Avoid dry sweeping which can generate dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Skin Contact : Although the product is generally not an irritant, wash the affected area thoroughly with soap and water.[1]
-
Eye Contact : Immediately rinse the opened eye for several minutes under running water.[1] If irritation persists, seek medical attention.
-
Inhalation : Move to an area with fresh air.[1] If you feel unwell, consult a doctor.
-
Ingestion : If symptoms persist after swallowing, consult a doctor.[1]
3. Disposal Plan
All materials contaminated with this compound, including empty containers, used PPE, and excess solutions, should be treated as chemical waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed containers.
-
Disposal : Disposal must be conducted in accordance with official local, state, and federal regulations.[1] Do not dispose of with household waste or into the sewer system.[1] The compound is classified as slightly hazardous to water.[1]
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
